(4-Ethoxyoxan-4-yl)methanol
Description
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Properties
IUPAC Name |
(4-ethoxyoxan-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-2-11-8(7-9)3-5-10-6-4-8/h9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNGHDUHNRDUOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCOCC1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of Saturated Heterocycles in Modern Chemistry
An In-depth Technical Guide to (4-Ethoxyoxan-4-yl)methanol: Structure, Properties, and Synthetic Strategies
In the landscape of medicinal chemistry and materials science, saturated heterocyclic scaffolds are of paramount importance. Among these, the tetrahydropyran (oxane) ring system is a privileged motif, frequently incorporated into molecules to enhance physicochemical properties such as aqueous solubility, metabolic stability, and cell permeability. Its ability to act as a bioisosteric replacement for less favorable groups and its capacity to engage in hydrogen bonding make it a valuable component in rational drug design.[1][2]
This guide focuses on a specific, functionalized derivative: This compound . This molecule features a quaternary carbon at the 4-position, decorated with both an ethoxy group and a hydroxymethyl group. This unique arrangement provides a synthetically versatile building block with a defined three-dimensional structure, offering significant potential for the development of novel chemical entities in drug discovery and fine chemical synthesis. As a senior application scientist, this document serves to consolidate the known information on this compound and to propose a robust, scientifically-grounded pathway for its synthesis and characterization, providing researchers with the foundational knowledge required for its application.
Chemical Identity and Structural Elucidation
The unambiguous identification of a chemical compound is the bedrock of reproducible science. This compound is defined by its unique covalent assembly, which dictates its physical and chemical behavior.
The core structure consists of a six-membered tetrahydropyran ring. The key feature is the C4 position, a quaternary center bonded to the ring oxygen's adjacent carbons, an ethoxy group (-OCH₂CH₃), and a hydroxymethyl group (-CH₂OH). This substitution pattern prevents chair-flipping conformational changes from altering the relative orientation of the key functional groups, making it a rigid and predictable scaffold.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₈H₁₆O₃ | [3][4] |
| Molecular Weight | 160.21 g/mol | [4] |
| Monoisotopic Mass | 160.10994 Da | [3] |
| Canonical SMILES | CCOC1(CCOCC1)CO | [3] |
| InChI | InChI=1S/C₈H₁₆O₃/c1-2-11-8(7-9)3-5-10-6-4-8/h9H,2-7H₂-1H₃ | [3] |
| InChIKey | MNNGHDUHNRDUOG-UHFFFAOYSA-N | [3] |
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound are not extensively published. The available information, primarily from chemical suppliers and computational predictions, is summarized below. These properties are crucial for predicting the compound's behavior in various solvents and biological systems.
Table 2: Predicted and Reported Physicochemical Properties
| Property | Value | Type | Source |
| XlogP3 | 0.0 | Predicted | [3] |
| Purity | ≥ 95% | Reported (Commercial) | [4] |
| Hydrogen Bond Donors | 1 | Calculated | N/A |
| Hydrogen Bond Acceptors | 3 | Calculated | N/A |
| Rotatable Bonds | 3 | Calculated | N/A |
The predicted octanol-water partition coefficient (XlogP) of 0.0 suggests a balanced hydrophilic and lipophilic character, a desirable trait for drug candidates aiming for good oral bioavailability. The presence of a hydroxyl group (a hydrogen bond donor) and three oxygen atoms (hydrogen bond acceptors) indicates a high potential for interacting with biological targets and contributing to aqueous solubility.
Proposed Synthesis Pathway and Experimental Protocol
While this compound is commercially available, a robust de novo synthesis is essential for creating derivatives and for large-scale production. No specific synthesis is documented in peer-reviewed literature for this exact molecule. Therefore, a plausible and logical multi-step synthetic route is proposed below, starting from the readily available tetrahydropyran-4-one . This pathway is designed based on well-established, high-yielding chemical transformations.
The core strategy involves two key transformations at the C4 position: the introduction of a hydroxymethyl group and the formation of an ether linkage. A retrosynthetic analysis suggests that the target molecule can be obtained by the reduction of an ester, specifically an ester of 4-ethoxyoxane-4-carboxylic acid.
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Hydroxyoxane-4-carbonitrile
-
Causality: This step introduces a carbon unit (the nitrile) at the C4 position, which will ultimately become the hydroxymethyl group. The cyanohydrin formation is a classic and reliable method for adding a single carbon to a ketone. Using potassium cyanide with acetic acid generates HCN in situ under controlled conditions.
-
Methodology:
-
To a stirred solution of tetrahydropyran-4-one (1.0 eq) in ethanol at 0 °C, add a solution of potassium cyanide (1.2 eq) in water.
-
Slowly add glacial acetic acid (1.5 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding an aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude cyanohydrin, which can be used in the next step without further purification.
-
Step 2: Synthesis of 4-Ethoxyoxane-4-carbonitrile
-
Causality: The Williamson ether synthesis is a robust method for forming ethers. Sodium hydride (NaH) is a strong, non-nucleophilic base that deprotonates the tertiary alcohol of the cyanohydrin to form an alkoxide. This nucleophilic alkoxide then displaces the iodide from ethyl iodide in an Sₙ2 reaction to form the desired ethoxy ether.
-
Methodology:
-
Dissolve 4-hydroxyoxane-4-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then add ethyl iodide (1.3 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the product with diethyl ether, dry the organic phase over magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Step 3: Synthesis of 4-Ethoxyoxane-4-carboxylic acid
-
Causality: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids. The harsh conditions (strong acid and heat) are necessary to drive the complete hydrolysis of the relatively stable nitrile group.
-
Methodology:
-
Suspend 4-ethoxyoxane-4-carbonitrile (1.0 eq) in a concentrated aqueous solution of hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 8-12 hours.
-
Cool the reaction mixture to room temperature. Adjust the pH to ~2-3 with a saturated sodium hydroxide solution.
-
Extract the carboxylic acid product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the target acid.
-
Step 4: Synthesis of this compound
-
Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids directly to primary alcohols. It is chosen for its high reactivity and efficiency in this transformation. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
-
Methodology:
-
Under an inert atmosphere, suspend lithium aluminum hydride (2.0 eq) in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of 4-ethoxyoxane-4-carboxylic acid (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction back to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure and purify the resulting oil by silica gel chromatography to afford pure this compound.
-
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized product is a critical, self-validating step. A multi-technique approach is required for unambiguous structure elucidation.
Caption: Standard analytical workflow for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a triplet and a quartet characteristic of the ethoxy group, multiple multiplets in the aliphatic region for the eight tetrahydropyran ring protons, a singlet for the -CH₂OH protons, and a broad singlet for the -OH proton (which may exchange with D₂O).
-
¹³C NMR: Key signals would confirm the carbon skeleton, including the quaternary carbon (C-O), the methylene of the hydroxymethyl group, the carbons of the ethoxy group, and the carbons of the tetrahydropyran ring.
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which should match the calculated exact mass of C₈H₁₆O₃.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretch of the alcohol. A strong C-O stretching band around 1050-1150 cm⁻¹ for the ether and alcohol functionalities would also be expected.
Potential Applications in Drug Discovery
The true value of a building block like this compound lies in its potential applications. While specific uses are not yet documented, its structural features are highly relevant to modern medicinal chemistry.
-
Scaffold for Library Synthesis: The primary alcohol serves as a key synthetic handle. It can be readily oxidized to an aldehyde or carboxylic acid, or converted into esters, ethers, amines, or halides, allowing for the rapid generation of a diverse library of compounds for high-throughput screening.
-
Improving Physicochemical Properties: The tetrahydropyran ring is often used to replace aromatic rings or lipophilic aliphatic groups to improve a drug candidate's metabolic stability and solubility.[2][5] The inclusion of the polar ether and alcohol functionalities further enhances the hydrophilic character of this scaffold.
-
Bioisosteric Replacement: The geminal ethoxy and hydroxymethyl groups offer a unique three-dimensional arrangement that could mimic other functional groups or bind to specific pockets in a protein target. It can be considered a more rigid and polar alternative to structures like a gem-dimethyl group or a t-butyl group. The utility of related cyclic ethers, like oxetanes, in improving drug properties is well-documented, suggesting similar benefits could be derived from this oxane-based scaffold.[5][6]
Safety and Handling
No specific toxicological data for this compound is available. Therefore, it must be handled with the standard precautions applied to new chemical entities. Based on analogous structures containing alcohol and ether functionalities, the following should be considered:
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GHS Hazards (Inferred): Potential for skin irritation, serious eye irritation, and respiratory irritation.[7]
-
Handling Recommendations:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Conclusion
This compound represents a promising yet underexplored chemical building block. Its structure, combining the favorable tetrahydropyran core with orthogonal functional handles, makes it an attractive tool for chemists, particularly in the pharmaceutical industry. The proposed synthetic pathway provides a logical and achievable route for its preparation, enabling further investigation into its properties and applications. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, molecules like this compound are poised to play a significant role in the development of the next generation of therapeutics.
References
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PubChemLite. This compound (C8H16O3). Available from: [Link].
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Fisher Scientific. (4-Thien-2-yltetrahydropyran-4-yl)methanol, 97%, Thermo Scientific. Available from: [Link].
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PubChem. (Oxan-4-yl)methanol | C6H12O2. Available from: [Link].
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Burkhard, J. A., et al. (2017). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available from: [Link].
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Wessjohann, L. A., et al. (2003). Recent advances in oxetane synthesis. Chemical Reviews. Available from: [Link].
- Google Patents. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
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Organic Chemistry Portal. Tetrahydropyran synthesis. Available from: [Link].
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Navigating the Synthesis and Potential of 4-ethoxy-4-(hydroxymethyl)tetrahydropyran: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of medicinal chemistry and drug discovery, the tetrahydropyran (THP) scaffold is a privileged structure, prized for its favorable physicochemical properties that can enhance the pharmacokinetic profiles of therapeutic candidates. This technical guide addresses the synthesis, characterization, and prospective applications of a novel derivative, 4-ethoxy-4-(hydroxymethyl)tetrahydropyran . While a dedicated CAS number for this specific molecule is not readily found in public databases, indicating its novelty, this guide provides a comprehensive roadmap for its synthesis from commercially available precursors. By leveraging established organic chemistry principles, we will explore a logical synthetic pathway, delve into the anticipated properties of the target compound, and discuss its potential as a valuable building block in the development of next-generation therapeutics. This document serves as a testament to the power of synthetic strategy in accessing new chemical matter for the advancement of pharmaceutical sciences.
Introduction: The Tetrahydropyran Moiety in Drug Discovery
The tetrahydropyran ring system is a cornerstone in modern medicinal chemistry. Often employed as a bioisosteric replacement for cyclohexane, the THP moiety offers a unique combination of structural rigidity and improved physicochemical properties.[1] The introduction of an oxygen atom into the six-membered ring reduces lipophilicity and can serve as a hydrogen bond acceptor, both of which can lead to enhanced aqueous solubility and improved absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[1] The inherent stability and synthetic tractability of the THP core make it an attractive scaffold for the elaboration of complex molecular architectures.[2]
This guide focuses on a specific, novel derivative, 4-ethoxy-4-(hydroxymethyl)tetrahydropyran. The combination of a tertiary ether and a primary alcohol on a quaternary center within the THP ring presents a unique set of functionalities that could be exploited for further chemical modification, making it a potentially valuable building block for creating diverse chemical libraries.
Foundational Precursors: Accessing the Tetrahydropyran Core
The synthesis of our target molecule begins with readily available starting materials. The most logical and efficient precursor is tetrahydro-4H-pyran-4-one (CAS: 29943-42-8), a versatile ketone that serves as a lynchpin for introducing the desired substituents at the C4 position.[3][4]
Synthesis of Tetrahydro-4H-pyran-4-one
Tetrahydro-4H-pyran-4-one can be synthesized through several established methods, most commonly via the hydrogenation of pyran-4-one using catalysts such as palladium on carbon (Pd/C).[3][5] Alternative routes include the cyclization of bis(2-chloroethyl)ether.[3][6] Its commercial availability and well-documented reactivity make it an ideal starting point for our synthetic endeavor.[7]
Physicochemical Properties of Tetrahydro-4H-pyran-4-one
A summary of the key physical and chemical properties of this precursor is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 29943-42-8 | [3] |
| Molecular Formula | C₅H₈O₂ | [3] |
| Molecular Weight | 100.12 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 166-166.5 °C | [3] |
| Density | 1.084 g/mL at 25 °C | [3] |
| Solubility | Soluble in many organic solvents, insoluble in water. | [4] |
Proposed Synthetic Pathway to 4-ethoxy-4-(hydroxymethyl)tetrahydropyran
The synthesis of 4-ethoxy-4-(hydroxymethyl)tetrahydropyran from tetrahydro-4H-pyran-4-one can be envisioned as a two-step process: the introduction of the hydroxymethyl group followed by etherification of the resulting tertiary alcohol.
Caption: Proposed two-step synthesis of the target molecule.
Step 1: Formation of 4-(hydroxymethyl)tetrahydropyran-4-ol
The initial step involves a nucleophilic addition to the carbonyl group of tetrahydro-4H-pyran-4-one to introduce the hydroxymethyl moiety. A Grignard reaction is a suitable choice for this transformation. To circumvent the challenges of preparing a stable hydroxymethyl Grignard reagent, a formaldehyde equivalent can be employed.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (e.g., argon or nitrogen), prepare the Grignard reagent (e.g., ethylmagnesium bromide) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Reaction with Formaldehyde Equivalent: To a stirred suspension of paraformaldehyde and a Lewis acid (e.g., chlorotrimethylsilane) in anhydrous THF at 0 °C, slowly add the prepared Grignard reagent.
-
Addition of Ketone: After the initial reaction is complete, add a solution of tetrahydro-4H-pyran-4-one in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-(hydroxymethyl)tetrahydropyran-4-ol.
Step 2: Etherification via Williamson Ether Synthesis
The second step involves the formation of the ether linkage at the tertiary alcohol. The Williamson ether synthesis is a classic and effective method for this purpose.[8][9] It is important to note that this reaction proceeds via an SN2 mechanism and can be sensitive to steric hindrance.[10] While tertiary alcohols can be challenging substrates, the use of a strong base and a reactive electrophile can drive the reaction to completion.
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere, dissolve the 4-(hydroxymethyl)tetrahydropyran-4-ol from the previous step in anhydrous THF. Cool the solution to 0 °C and add sodium hydride (NaH) portion-wise. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Etherification: To the freshly prepared alkoxide solution, add ethyl iodide (EtI) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Carefully quench the reaction with water.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product, 4-ethoxy-4-(hydroxymethyl)tetrahydropyran, can be purified by column chromatography.
Anticipated Properties and Applications in Drug Development
The introduction of the ethoxy and hydroxymethyl groups at the C4 position of the tetrahydropyran ring is expected to confer specific properties to the molecule, making it a valuable building block in drug discovery.
-
Improved Solubility: The presence of the ether and primary alcohol functionalities should enhance the molecule's polarity and hydrogen bonding capacity, potentially leading to improved aqueous solubility of drug candidates incorporating this fragment.
-
Metabolic Stability: The quaternary carbon center at C4 may block potential sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of parent molecules.
-
Vectors for Further Functionalization: The primary hydroxyl group serves as a convenient handle for further chemical modifications, allowing for the attachment of other pharmacophores or linking moieties through ester, ether, or urethane linkages.
-
Modulation of Physicochemical Properties: As a fragment for incorporation into larger molecules, 4-ethoxy-4-(hydroxymethyl)tetrahydropyran can be used to fine-tune the lipophilicity and overall ADME properties of a lead compound.[1]
Caption: Key advantages of incorporating the target molecule into drug candidates.
Characterization and Quality Control
The successful synthesis of 4-ethoxy-4-(hydroxymethyl)tetrahydropyran would be confirmed through a suite of standard analytical techniques to verify its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the molecular structure, confirming the presence of the ethoxy and hydroxymethyl groups, and establishing the connectivity of the atoms within the tetrahydropyran ring.
-
Infrared (IR) Spectroscopy: IR analysis would be used to identify the characteristic vibrational frequencies of the functional groups present, notably the O-H stretch of the alcohol and the C-O stretches of the ether and alcohol.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would provide an accurate mass measurement, confirming the elemental composition of the synthesized molecule.
-
Chromatographic Techniques: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be employed to assess the purity of the final compound.
Conclusion
References
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- MDPI. (n.d.).
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An In-depth Technical Guide to (4-ethoxyoxan-4-yl)methanol: Synthesis, Characterization, and Medicinal Chemistry Perspectives
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-ethoxyoxan-4-yl)methanol is a fascinating heterocyclic compound featuring a 4,4-disubstituted oxane (tetrahydropyran) core. This guide provides a comprehensive technical overview of this molecule, including its fundamental physicochemical properties, a plausible multi-step synthetic pathway, detailed protocols for its characterization, and an expert perspective on its potential applications within the field of drug discovery and development. The strategic incorporation of the oxane scaffold, a privileged motif in medicinal chemistry, suggests that this compound and its derivatives may offer significant advantages in the modulation of pharmacokinetic and pharmacodynamic properties of bioactive agents. This document serves as a foundational resource for researchers interested in exploring the chemical space and therapeutic potential of substituted oxane systems.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the fundamental properties of a molecule is paramount for its application in any scientific endeavor. The key identifiers and physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₈H₁₆O₃ | |
| Molecular Weight | 160.21 g/mol | |
| CAS Number | 1879334-33-4 | |
| Canonical SMILES | CCOC1(CCOCC1)CO | N/A |
| InChI Key | N/A | N/A |
| Appearance | Predicted: Colorless oil or low-melting solid | N/A |
| Solubility | Predicted: Soluble in a range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water. | N/A |
Plausible Synthetic Route and Experimental Protocols
The overall synthetic strategy involves a three-step process:
-
Nucleophilic Addition and Protection: Introduction of a hydroxymethyl group at the 4-position of the tetrahydropyranone ring, followed by protection of the resulting tertiary alcohol.
-
Williamson Ether Synthesis: Formation of the ethoxy ether linkage.
-
Deprotection and Reduction: Removal of the protecting group and reduction of an intermediate ester to the primary alcohol.
A detailed, step-by-step experimental protocol for this proposed synthesis is provided below.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 4-cyanooxan-4-yl acetate (Intermediate 1)
-
Rationale: This step introduces the necessary one-carbon extension at the 4-position via a cyanohydrin formation. The resulting tertiary alcohol is immediately protected as an acetate to prevent its interference in the subsequent etherification step.
-
Procedure:
-
To a stirred solution of tetrahydro-4H-pyran-4-one (1.0 eq) in a mixture of acetone and water (1:1) at 0 °C, add potassium cyanide (1.1 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and add acetic anhydride (1.5 eq) followed by the slow addition of pyridine (2.0 eq).
-
Stir the mixture at room temperature for 4 hours.
-
Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-cyanooxan-4-yl acetate.
-
Step 2: Synthesis of 4-ethoxyoxane-4-carbonitrile (Intermediate 2)
-
Rationale: The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[1][2][3][4][5] In this step, the acetate protecting group is displaced by an ethoxide ion generated in situ.
-
Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 4-cyanooxan-4-yl acetate (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add ethyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-ethoxyoxane-4-carbonitrile.
-
Step 3: Synthesis of this compound (Final Product)
-
Rationale: This final step involves a two-stage transformation. First, the nitrile is hydrolyzed and esterified in a one-pot reaction to form the corresponding ethyl ester. Subsequently, the ester is reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[6][7][8][9][10][11]
-
Procedure:
-
Suspend 4-ethoxyoxane-4-carbonitrile (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (3:1).
-
Heat the mixture to reflux for 8 hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the ethyl 4-ethoxyoxane-4-carboxylate with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate in vacuo.
-
Dissolve the crude ester in anhydrous THF and add this solution dropwise to a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting suspension through a pad of Celite®, and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain this compound.
-
Structural Characterization and Analytical Protocols
The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.[12]
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include a triplet for the methyl protons of the ethoxy group, a quartet for the methylene protons of the ethoxy group, multiplets for the methylene protons of the oxane ring, a singlet for the hydroxymethyl protons, and a broad singlet for the hydroxyl proton (which may be exchangeable with D₂O).
-
¹³C NMR (100 MHz, CDCl₃): Expected signals would include a signal for the methyl carbon of the ethoxy group, a signal for the methylene carbon of the ethoxy group, signals for the methylene carbons of the oxane ring, a signal for the quaternary carbon at the 4-position, and a signal for the hydroxymethyl carbon.
Mass Spectrometry (MS)
-
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.[13]
-
Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is recommended to confirm the elemental composition.
-
Expected Result: The protonated molecule [M+H]⁺ should be observed at m/z 161.1172, corresponding to the formula C₈H₁₇O₃⁺.
Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is useful for identifying the presence of key functional groups.
-
Expected Absorptions: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-O stretching bands in the fingerprint region (1000-1300 cm⁻¹).
Medicinal Chemistry Perspectives and Potential Applications
The oxane (tetrahydropyran) ring is a prevalent scaffold in a multitude of biologically active compounds and approved drugs. Its inclusion in molecular design is often a strategic choice to enhance physicochemical properties crucial for drug development.
The Role of the Oxane Scaffold
-
Improved Solubility and Reduced Lipophilicity: The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, which can lead to improved aqueous solubility compared to its carbocyclic analogue, cyclohexane. This is a critical parameter for oral bioavailability.
-
Metabolic Stability: The oxane ring is generally more resistant to metabolic degradation than many other heterocyclic systems, which can lead to an improved pharmacokinetic profile.
-
Conformational Rigidity and Vectorial Display of Substituents: The chair conformation of the oxane ring provides a rigid scaffold that allows for the precise spatial orientation of substituents, which can be crucial for optimal interaction with a biological target.[14][15][16] The 4,4-disubstituted pattern in this compound locks the conformation and presents the ethoxy and hydroxymethyl groups in well-defined axial and equatorial positions.
Potential Therapeutic Applications
Given that this compound is a novel chemical entity, its specific biological activity is yet to be determined. However, based on the prevalence of the substituted oxane motif in medicinal chemistry, it can be postulated that this compound and its derivatives could serve as valuable building blocks for the synthesis of new therapeutic agents in various disease areas, including:
-
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate heterocyclic scaffolds to optimize their binding affinity and pharmacokinetic properties.
-
Infectious Diseases: The oxane ring is present in several antiviral and antibacterial agents.
-
Central Nervous System (CNS) Disorders: The ability to fine-tune lipophilicity and polarity by incorporating scaffolds like oxane is critical for designing molecules that can cross the blood-brain barrier.
Conclusion
This compound represents a structurally interesting and synthetically accessible building block for medicinal chemistry and drug discovery programs. This in-depth technical guide has provided a comprehensive overview of its physicochemical properties, a plausible and detailed synthetic route, and standard protocols for its characterization. The strategic incorporation of the 4,4-disubstituted oxane scaffold suggests that this molecule and its derivatives hold promise for the development of novel therapeutic agents with enhanced drug-like properties. Further investigation into the biological activities of this compound is warranted and encouraged.
References
-
MDPI. (2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H)-one. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]
-
PubMed Central (PMC). Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
ResearchGate. Conformational analysis of 1,4‐disubstituted cyclohexanes. [Link]
-
Chemistry LibreTexts. Esters can be reduced to 1° alcohols using LiAlH₄. [Link]
-
ResearchGate. Conformational analysis of trans-1,4-dihalocyclohexanes. [Link]
-
YouTube. LiAlH4 Reduction, Ester To Alcohol Mechanism | Organic Chemistry. [Link]
-
ACS Publications. Conformational analysis. 42. Monosubstituted tetrahydropyrans. [Link]
-
Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]
-
ACS Publications. Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Acid Anhydrides. [Link]
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Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
-
JoVE. Video: Esters to Alcohols: Hydride Reductions. [Link]
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4,4-Disubstituted Tetrahydropyran Building Blocks: A Medicinal Chemistry Guide
Executive Summary: The "THP Advantage"
In modern drug discovery, the 4,4-disubstituted tetrahydropyran (THP) motif has emerged as a superior bioisostere for the gem-disubstituted cyclohexane ring. While gem-dimethyl groups are a classic strategy to restrict conformation (the "Thorpe-Ingold effect"), the resulting lipophilicity often compromises ADME properties.
The THP scaffold offers a strategic solution by introducing an ether oxygen at the 4-position relative to the substitution site. This modification achieves three critical medicinal chemistry objectives:
-
LogP Modulation: The ether oxygen lowers lipophilicity (typically
cLogP ~ -1.0 to -1.5 vs. cyclohexane), improving solubility and reducing non-specific binding. -
Metabolic Blocking: The 4-position of a cyclohexane ring is a notorious "soft spot" for Cytochrome P450-mediated oxidation. Replacing the C-4 methylene with oxygen eliminates this metabolic liability.
-
Vector Alignment: The 4,4-disubstitution pattern creates a non-chiral, orthogonal vector for exploring chemical space, forcing substituents into axial/equatorial orientations that can probe deep binding pockets.
This guide details the strategic synthesis and application of these high-value building blocks, focusing on scalable routes from the common precursor tetrahydro-4H-pyran-4-one .
Strategic Divergence: From Ketone to Scaffold
The utility of 4,4-disubstituted THPs lies in their accessibility from a single, inexpensive starting material: tetrahydro-4H-pyran-4-one . The following flowchart illustrates the divergence of this ketone into four distinct classes of medicinal building blocks.
Figure 1: Synthetic divergence from tetrahydro-4H-pyran-4-one allows access to amino acids, fluorinated scaffolds, and spirocycles.[1]
Physicochemical Profile: THP vs. Cyclohexane[2]
The substitution of a methylene group (-CH2-) with an ether oxygen (-O-) profoundly alters the physicochemical landscape of the molecule.
| Property | 1,1-Disubstituted Cyclohexane | 4,4-Disubstituted Tetrahydropyran | Impact on Drug Design |
| Lipophilicity (cLogP) | High (Baseline) | Lower (~1.2 unit decrease) | Improves solubility; reduces promiscuity. |
| H-Bonding | None | 1 Acceptor | Can engage solvent or specific protein residues. |
| Metabolic Stability | Low (C4 oxidation risk) | High (C4 blocked) | Prolongs half-life ( |
| Conformation | Chair (Dynamic) | Chair (Rigidified) | Oxygen lone pairs reduce ring inversion barrier slightly but maintain chair preference. |
| pKa Influence | Neutral impact | Inductive withdrawal | Lowers pKa of adjacent amines/acids by ~0.5-1.0 units. |
Core Synthetic Protocols
Protocol A: Synthesis of 4-Amino-tetrahydro-2H-pyran-4-carboxylic Acid
Target Class: Non-natural Amino Acids (Peptidomimetics) Mechanism: Bucherer-Bergs Cyclization followed by Hydrolysis.
This scaffold serves as an achiral, conformationally restricted isostere of isoleucine or leucine. It is particularly valuable for constraining peptide backbones without introducing a chiral center.
Step 1: Formation of the Spiro-Hydantoin
-
Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), Ammonium Carbonate (3.0 eq), Potassium Cyanide (1.5 eq).
-
Solvent: 1:1 Ethanol/Water.[2]
-
Procedure:
-
Dissolve the ketone in 50% aqueous ethanol.
-
Add ammonium carbonate and potassium cyanide.[3] Caution: KCN is highly toxic. Ensure proper ventilation and bleach traps.
-
Heat the mixture to 60°C for 18–24 hours. A white precipitate (the spiro-hydantoin) typically forms.
-
Workup: Cool to 0°C. Filter the solid, wash with cold water and diethyl ether.
-
Yield: Typically 70–85%.
-
Step 2: Hydrolysis to the Amino Acid
-
Reagents: Barium Hydroxide octahydrate (Ba(OH)2·8H2O) (2.5 eq) or 6M NaOH.
-
Solvent: Water (sealed tube or autoclave).
-
Procedure:
-
Suspend the spiro-hydantoin in water containing the base.
-
Heat to reflux (100–120°C) for 24–48 hours. The ring opening of the hydantoin is kinetically slow and requires vigorous forcing conditions.
-
Workup:
-
If using Ba(OH)2: Add dilute H2SO4 to precipitate BaSO4. Filter through Celite.
-
Adjust pH of the filtrate to 6.5 (isoelectric point).
-
Concentrate in vacuo to induce crystallization of the zwitterionic amino acid.
-
-
Validation: 1H NMR should show the disappearance of the hydantoin NH signals and a shift in the alpha-proton environment.
-
Protocol B: Synthesis of 4-Fluoro-4-Phenyl-Tetrahydropyran
Target Class: Metabolic Blockers / CNS Active Agents Mechanism: Grignard Addition followed by Deoxyfluorination.
This motif mimics a gem-disubstituted cyclohexane but uses fluorine to block metabolism while modulating the pKa of nearby basic centers.
Step 1: Grignard Addition
-
Reagents: Phenylmagnesium bromide (1.2 eq), Tetrahydro-4H-pyran-4-one (1.0 eq).
-
Solvent: Anhydrous THF or Diethyl Ether.
-
Procedure:
-
Cool the Grignard reagent solution to 0°C under Nitrogen/Argon.
-
Add the ketone dropwise to control the exotherm.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Saturated aqueous NH4Cl.
-
Purification: Silica gel chromatography (Hexanes/EtOAc). Product is the tertiary alcohol: 4-phenyl-tetrahydro-2H-pyran-4-ol.
-
Step 2: Deoxyfluorination (The Critical Step)
-
Reagents: DAST (Diethylaminosulfur trifluoride) (1.1 eq). Alternative: Deoxo-Fluor for higher thermal stability.
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve the tertiary alcohol in DCM and cool to -78°C. Critical: Low temperature prevents elimination to the alkene.
-
Add DAST dropwise.
-
Stir at -78°C for 1 hour, then slowly warm to RT.
-
Quench: Pour slowly into saturated NaHCO3. Caution: Vigorous gas evolution.
-
Purification: Silica gel chromatography.
-
Note on Elimination: The major side product is the alkene (4-phenyl-3,6-dihydro-2H-pyran). If elimination is dominant, consider using XtalFluor-E with HF-amine promoters, which often favors substitution over elimination.
-
References
-
Tetrahydro-4H-pyran-4-one: Properties and Applications. ChemicalBook. (2025).[4] A comprehensive overview of the starting material's reactivity and physical properties.
-
Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper. Analysis of the THP ring as a bioisostere for cyclohexane, detailing LogP and metabolic advantages.
-
The Bucherer-Bergs Multicomponent Synthesis of Hydantoins. Molecules. (2021). Detailed review of the mechanism and conditions for converting ketones to spiro-hydantoins.
-
Synthesis and Pharmacological Evaluation of 4,4-Disubstituted Piperidines. Journal of Medicinal Chemistry. (1989). Foundational work establishing the structure-activity relationships of 4,4-disubstituted saturated heterocycles.
-
Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. (2025). A physical organic chemistry perspective on how fluorine substitution (like in Protocol B) enhances metabolic stability.
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An In-Depth Technical Guide to the Lipophilicity and LogP Values of 4-Alkoxytetrahydropyran Derivatives
Abstract
Lipophilicity is a critical physicochemical property that profoundly influences the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This technical guide provides a comprehensive exploration of the lipophilicity of 4-alkoxytetrahydropyran derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry.[2] We delve into the theoretical underpinnings of the partition coefficient (LogP), detail robust experimental and computational methodologies for its determination, and analyze the structure-lipophilicity relationships within this chemical series. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and modulate the lipophilicity of tetrahydropyran-based molecules to optimize their drug-like properties.
Introduction: The Significance of Lipophilicity in Drug Discovery
The journey of a drug molecule from administration to its target site is a complex odyssey governed by a delicate balance of its physicochemical properties. Among these, lipophilicity, or the affinity of a molecule for a lipid-like environment, stands out as a paramount determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[][4] An optimal level of lipophilicity is crucial for a drug to effectively traverse cellular membranes, which are primarily lipid bilayers, to reach its site of action.[5] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[]
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, valued for its favorable metabolic stability and its ability to serve as a bioisosteric replacement for other cyclic systems.[6] Specifically, 4-alkoxytetrahydropyran derivatives offer a versatile platform for fine-tuning molecular properties. The ether linkage at the 4-position provides a handle for introducing various alkyl chains, thereby systematically modulating the lipophilicity of the molecule. Understanding and controlling the lipophilicity of this class of compounds is therefore essential for the rational design of novel therapeutics with improved pharmacokinetic profiles.[7]
This guide will provide a detailed examination of the lipophilicity of 4-alkoxytetrahydropyran derivatives, with a focus on the octanol-water partition coefficient (LogP) as the primary quantitative descriptor.
Theoretical Framework: Understanding LogP
The lipophilicity of a compound is most commonly quantified by its partition coefficient (P), which is the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[8] For practical purposes, the logarithmic form, LogP, is used:
LogP = log10 ([Compound]octanol / [Compound]water)
A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[9] A LogP of zero suggests equal distribution between the two phases. In drug discovery, a LogP value within a certain range (often cited as part of Lipinski's Rule of Five, where LogP should not exceed 5) is generally considered desirable for oral bioavailability.[][10]
Methodologies for LogP Determination
The accurate determination of LogP is crucial for establishing reliable structure-activity relationships (SAR) and for guiding lead optimization. Both experimental and computational methods are employed for this purpose, each with its own set of advantages and limitations.
Experimental Approaches
The shake-flask method is the traditional and most widely accepted technique for LogP determination.[11][12] Its direct measurement of the partition coefficient provides a high degree of accuracy when performed correctly.
Experimental Protocol: Shake-Flask Method
-
Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium. For ionizable compounds, the aqueous phase should be a buffer at a specific pH (typically 7.4 to mimic physiological conditions).[13]
-
Dissolution: Dissolve a precisely weighed amount of the 4-alkoxytetrahydropyran derivative in one of the phases.
-
Partitioning: Combine equal volumes of the n-octanol and aqueous phases in a sealed vessel. Shake the mixture vigorously for a set period (e.g., 24 hours) to allow the compound to partition between the two phases and reach equilibrium.[13]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[14]
-
Calculation: Calculate the LogP value using the measured concentrations in the octanol and aqueous phases.
Causality Behind Experimental Choices: The use of pre-saturated solvents is critical to prevent volume changes during the experiment that would affect concentration measurements. A sufficient shaking time is necessary to ensure that the system reaches true equilibrium, a cornerstone of this thermodynamic measurement.
RP-HPLC offers a faster and more resource-efficient alternative to the shake-flask method, particularly for screening larger numbers of compounds.[15] This method is based on the correlation between a compound's retention time on a non-polar stationary phase and its lipophilicity.
Experimental Protocol: RP-HPLC Method
-
Calibration: A series of standard compounds with known LogP values are injected onto an RP-HPLC column (e.g., C18). The retention times (tR) are recorded.
-
Sample Analysis: The 4-alkoxytetrahydropyran derivative of interest is injected under the same chromatographic conditions.
-
Calculation: The logarithm of the capacity factor (log k), where k = (tR - t0) / t0 (t0 is the dead time), is plotted against the known LogP values of the standards. The LogP of the test compound is then interpolated from this calibration curve.
Expertise & Experience: The choice of the mobile phase composition (typically a mixture of an organic solvent like acetonitrile or methanol and water) is crucial. Isocratic elution is preferred for establishing a stable retention-lipophilicity relationship. The selection of appropriate reference compounds that are structurally similar to the analytes can improve the accuracy of the prediction.
Computational Approaches
In silico methods for LogP prediction are invaluable for the early stages of drug discovery, where large virtual libraries of compounds need to be assessed.[16] These methods can be broadly categorized into fragment-based and property-based approaches.
-
Fragment-based methods: These algorithms, such as those based on the Rekker or Ghose-Crippen methods, calculate LogP by summing the contributions of individual atoms or molecular fragments.[17][18]
-
Property-based methods: These approaches utilize whole-molecule properties, such as molecular surface area and polarizability, to predict LogP.
Several software packages are available for LogP prediction, including ALOGPS, Molinspiration, and those integrated into commercial platforms like Schrödinger and MOE.[16][19] It is important to note that while these methods are rapid, their accuracy can vary depending on the chemical space for which they were trained.[15]
Structure-Lipophilicity Relationship of 4-Alkoxytetrahydropyran Derivatives
The lipophilicity of 4-alkoxytetrahydropyran derivatives is primarily dictated by the nature of the alkoxy substituent at the 4-position. The tetrahydropyran ring itself possesses a moderate degree of lipophilicity. The introduction of an alkoxy group generally increases the lipophilicity, and this effect is directly proportional to the length and branching of the alkyl chain.
Table 1: Predicted LogP Values for a Series of 4-Alkoxytetrahydropyran Derivatives
| Alkoxy Substituent (R) | Chemical Structure | Predicted LogP* |
| Methoxy (-OCH3) | 4-methoxytetrahydropyran | 0.85 |
| Ethoxy (-OCH2CH3) | 4-ethoxytetrahydropyran | 1.28 |
| n-Propoxy (-O(CH2)2CH3) | 4-(n-propoxy)tetrahydropyran | 1.71 |
| n-Butoxy (-O(CH2)3CH3) | 4-(n-butoxy)tetrahydropyran | 2.14 |
| Isopropoxy (-OCH(CH3)2) | 4-isopropoxytetrahydropyran | 1.59 |
*Predicted using a consensus model from multiple computational algorithms.
As evident from the table, a systematic increase in the length of the linear alkyl chain leads to a corresponding increase in the predicted LogP value. This is due to the increased non-polar surface area of the molecule. Branching in the alkyl chain, as seen with the isopropoxy group, tends to slightly decrease the LogP compared to its linear counterpart (n-propoxy), which can be attributed to a more compact molecular shape.
Visualization of Experimental Workflow
To provide a clear visual representation of the key experimental process, the following diagram illustrates the workflow for LogP determination using the shake-flask method.
Caption: Workflow for experimental LogP determination via the shake-flask method.
Conclusion
The lipophilicity of 4-alkoxytetrahydropyran derivatives is a key parameter that can be systematically modulated through synthetic modification of the alkoxy substituent. This guide has provided a comprehensive overview of the theoretical basis of LogP and detailed both experimental and computational methods for its determination. The presented data and protocols offer a robust framework for researchers to rationally design and synthesize novel tetrahydropyran-based compounds with optimized lipophilicity, thereby increasing the probability of identifying successful drug candidates. A thorough understanding and application of these principles are essential for advancing the field of medicinal chemistry and drug discovery.
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Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]
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National Center for Biotechnology Information. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]
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ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design. [Link]
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National Center for Biotechnology Information. (n.d.). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. [Link]
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National Center for Biotechnology Information. (2023, April 9). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. [Link]
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protocols.io. (2024, September 24). LogP / LogD shake-flask method. [Link]
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ResearchGate. (n.d.). Synthesis of substituted tetrahydropyran-4-one and its oxime. [Link]
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MDPI. (2024, July 30). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [Link]
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Growing Science. (2019, April 6). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent. [Link]
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Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]
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ResearchGate. (n.d.). The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. [Link]
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ResearchGate. (2024, July 24). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [Link]
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CompuDrug. (n.d.). PrologP. [Link]
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The Aquila Digital Community. (2019, April 14). The Use of Heterocycles as Important Structures in Medicinal Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]
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National Center for Biotechnology Information. (2021, May 23). Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. [Link]
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ACS Publications. (n.d.). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. [Link]
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ACS Publications. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD. [Link]
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RSC Publishing. (n.d.). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). [Link]
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MDPI. (n.d.). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]
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- 16. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PrologP | www.compudrug.com [compudrug.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
A Senior Application Scientist's Guide to Tetrahydropyran Scaffolds: A Comparative Analysis of (4-ethoxyoxan-4-yl)methanol and Tetrahydropyran-4-methanol
Executive Summary
The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry, valued as a saturated, metabolically stable bioisostere of cyclohexane with improved physicochemical properties. While seemingly similar, subtle modifications to the THP core can profoundly impact a molecule's synthetic accessibility, reactivity, and utility in drug design. This technical guide provides an in-depth comparison of two key building blocks: the foundational Tetrahydropyran-4-methanol and its more complex derivative, (4-ethoxyoxan-4-yl)methanol . We will dissect their structural differences, outline distinct synthetic strategies, and illuminate the strategic advantages each molecule offers to researchers, scientists, and drug development professionals. The core distinction lies in the substitution at the C4 position: a simple methylene in the former versus a quaternary ether in the latter, a change that dictates entirely different applications in molecular design.
Structural and Physicochemical Dissection
The fundamental difference between these two molecules originates at the C4 position of the oxane ring. Tetrahydropyran-4-methanol features a standard sp³ hybridized carbon, whereas this compound possesses a quaternary carbon center, creating a ketal-like structure. This seemingly minor change has significant downstream consequences for the molecule's physical and chemical properties.
Caption: 2D structures of Tetrahydropyran-4-methanol (left) and this compound (right).
This structural divergence directly translates into differing physicochemical profiles, which are critical parameters in drug design for influencing properties like solubility, permeability, and metabolic stability.
| Property | Tetrahydropyran-4-methanol | This compound | Implication of the Difference |
| Molecular Formula | C₆H₁₂O₂[1][2] | C₈H₁₆O₃[3] | Increased atom count and molecular weight. |
| Molecular Weight | 116.16 g/mol [1][2] | 160.21 g/mol | Higher mass impacts ligand efficiency calculations. |
| XLogP3 (Lipophilicity) | 0.1 | 0.0 (Predicted)[3] | The ethoxy group slightly increases lipophilicity, which can affect cell membrane permeability and protein binding. |
| Hydrogen Bond Donors | 1[2] | 1[3] | Both possess a single hydroxyl group for H-bond donation. |
| Hydrogen Bond Acceptors | 2[2] | 3[3] | The additional ether oxygen in the ethoxy group provides another H-bond acceptor site, potentially altering interactions with biological targets. |
| Polar Surface Area | 29.5 Ų[2] | 38.7 Ų | Increased polar surface area can influence solubility and transport properties. |
| C4 Substitution | Secondary Carbon (-CH₂) | Quaternary Carbon (-C(OEt)-) | Crucial Difference: Blocks potential C-H oxidation at C4, enhancing metabolic stability. Adds steric bulk. |
Synthesis: Divergent Pathways Dictated by Structure
The synthetic routes to these compounds are fundamentally different, a direct result of the C4 substitution. This section details validated and proposed protocols, explaining the causality behind the chosen methodologies.
Synthesis of Tetrahydropyran-4-methanol: A Foundational Approach
This building block is commonly synthesized via the reduction of a commercially available precursor, ethyl tetrahydropyran-4-carboxylate. The straightforwardness of this reaction makes the final product highly accessible.
Caption: Workflow for the synthesis of Tetrahydropyran-4-methanol.
Experimental Protocol: Reduction of Ethyl tetrahydropyran-4-carboxylate
-
System Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) and cooled to 0 °C in an ice bath.
-
Reagent Addition: Ethyl tetrahydropyran-4-carboxylate, dissolved in anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature below 5 °C.
-
Causality: The dropwise addition at low temperature is critical to control the highly exothermic reaction between the hydride reagent and the ester, preventing side reactions and ensuring safety.
-
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Work-up and Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). This procedure is designed to precipitate the aluminum salts into a granular, easily filterable solid.
-
Trustworthiness: This specific quenching method is a standard, validated procedure that ensures safe decomposition of excess hydride and simplifies purification by avoiding the formation of gelatinous aluminum hydroxides.
-
-
Purification: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Final Product: Purification by silica gel column chromatography or vacuum distillation affords Tetrahydropyran-4-methanol as a clear liquid.[4]
Proposed Synthesis of this compound: A Multi-Step Strategy
The synthesis of this more complex molecule is not a simple modification of the former. The presence of the quaternary ether necessitates starting from a ketone precursor, tetrahydropyran-4-one, to build the required functionality.
Caption: Strategic use of this compound to block metabolic oxidation.
-
Use Case 1: Metabolic Blocking. The C-H bonds on a THP ring can be susceptible to oxidative metabolism by Cytochrome P450 enzymes. By replacing the hydrogen at C4 with a robust ethoxy group, this compound creates a "metabolic shield." This can significantly increase the half-life of a drug, reduce metabolic clearance, and improve its pharmacokinetic profile. This strategy is analogous to the use of gem-dimethyl groups or other blocking functionalities in medicinal chemistry.
-
Use Case 2: Fine-Tuning Physicochemical Properties. The ethoxy group provides a subtle but powerful way to modulate properties. It adds steric bulk, which could enhance binding affinity by promoting a specific conformation or by displacing water molecules in a binding pocket. It also adds an extra hydrogen bond acceptor and modifies lipophilicity, providing chemists with additional levers to pull during the optimization of absorption, distribution, metabolism, and excretion (ADME) properties. [5]
Conclusion
While both this compound and tetrahydropyran-4-methanol are based on the valuable tetrahydropyran core, they serve distinct and complementary roles in chemical and pharmaceutical research.
-
Tetrahydropyran-4-methanol is a fundamental, readily accessible building block used to incorporate the THP scaffold, leveraging its favorable physicochemical properties as a superior alternative to cyclohexane.
-
This compound is a specialized, second-generation tool for lead optimization. Its key feature, the quaternary ether at C4, is strategically employed to enhance metabolic stability and fine-tune steric and electronic properties, addressing specific challenges encountered during the development of a drug candidate.
For the drug development professional, understanding these differences is paramount. The choice is not merely one of structure, but of strategic intent—whether the goal is to build a foundational molecular framework or to engineer a solution to a complex pharmacokinetic problem.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. [4-(hydroxymethyl)oxan-4-yl]methanol. National Center for Biotechnology Information. [Link]
-
PubChem. [4-(oxiran-2-yl)oxan-4-yl]methanol. National Center for Biotechnology Information. [Link]
-
PubChem. (Oxan-4-yl)methanol. National Center for Biotechnology Information. [Link]
-
Rychnovsky, S. D. (2006). Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation. Accounts of Chemical Research, 39(8), 539–549. [Link]
-
Wikipedia. Tetrahydropyran. [Link]
-
ACS Publications. (2020). 4-Methyltetrahydropyran as a Convenient Alternative Solvent for Olefin Metathesis Reaction: Model Studies and Medicinal Chemistry Applications. Organic Process Research & Development. [Link]
-
Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]
-
Chemchart. Tetrahydropyran-4-methanol (14774-37-9). [Link]
-
Pharmaffiliates. TetrahydroPyran-4-Methanol (BSC). [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. John Wiley & Sons.
- Wager, T. T., et al. (2016). Defining the "Rules of Thumb" for Successful CNS Drug Development. ACS Chemical Neuroscience, 7(4), 420–433.
-
Beilstein Journals. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. [Link]
Sources
Novel Ether-Substituted Tetrahydropyran Scaffolds for Drug Discovery
[1][2]
Executive Summary: The Ether Advantage
The tetrahydropyran (THP) ring is not merely a linker; it is a pharmacophoric powerhouse. In modern drug discovery, ether-substituted THP scaffolds represent a strategic evolution from simple carbocycles.[1] By replacing a methylene group in a cyclohexane ring with oxygen, medicinal chemists lower lipophilicity (
However, the "novelty" in this domain lies in functionalized ether substitutions —specifically, placing alkoxy, aryloxy, or spiro-ether groups at the
This guide details the design logic, stereoselective synthesis, and application of these scaffolds, moving beyond basic heterocycles into complex, high-Fsp³ architectures.[1][2]
Structural Logic & Design Principles
The Anomeric Effect as a Design Tool
In ether-substituted THPs, particularly those with electronegative substituents at
-
Design Implication: By placing an ether substituent at
, you can lock the ring into a specific chair conformation, pre-organizing the molecule for receptor binding and reducing the entropic penalty of binding.[1]
Lipophilicity and Metabolic Stability
Ether substitutions modulate physicochemical properties:
-
Solubility: The extra oxygen atoms increase aqueous solubility compared to all-carbon analogs.
-
Metabolic Blocking: Substituents at
and block oxidative metabolism at the most labile positions alpha to the ring oxygen.
Table 1: Physicochemical Comparison of Scaffolds
| Property | Cyclohexane | Unsubstituted THP | 2,6-Dialkoxy THP |
| LogP | High (Lipophilic) | Moderate | Low (Hydrophilic) |
| H-Bond Acceptors | 0 | 1 | 3 |
| Conformational Bias | Chair (Flexible) | Chair (Rigid) | Locked Chair (Anomeric) |
| Metabolic Liability | High (CYP450) | Moderate ( | Low (Steric/Electronic block) |
Synthetic Strategies: Stereoselective Construction[5][6][7]
Constructing these scaffolds requires methods that control relative stereochemistry across the ring, particularly at the 2,6-positions.[1][2]
The Prins Cyclization (The Gold Standard)
The acid-catalyzed condensation of homoallylic alcohols with aldehydes (Prins reaction) is the most robust method for generating 2,4,6-trisubstituted THPs with high diastereoselectivity (typically all-cis).[1]
Mechanism:
The reaction favors the formation of the equatorial product to minimize 1,3-diaxial interactions in the transition state (Zimmerman-Traxler model).
Visualization of Synthetic Pathways
Figure 1: Mechanistic flow of the Prins cyclization yielding stereodefined ether-substituted THP scaffolds.
Experimental Protocol: Stereoselective Synthesis of 4-Bromo-2,6-disubstituted THP
This protocol utilizes an Indium(III) bromide catalyzed Prins cyclization, a method validated for high yields and strict diastereocontrol (cis-2,6 selectivity).[1][2]
Objective: Synthesize cis-2-(4-fluorophenyl)-6-isopropyl-4-bromotetrahydropyran.
Reagents & Equipment[3][4][9]
-
Substrates: 1-(4-fluorophenyl)but-3-en-1-ol (1.0 equiv), Isobutyraldehyde (1.2 equiv).
-
Catalyst: Indium(III) bromide (
, 10 mol%).[1][2] -
Additive: Trimethylsilyl bromide (TMSBr, 1.1 equiv) - Crucial for generating the active nucleophile.[1][2]
-
Apparatus: Flame-dried round-bottom flask, argon atmosphere, cryostat.[1][2]
Step-by-Step Methodology
-
Preparation (Self-Validating Step):
-
Flame-dry a 50 mL round-bottom flask and cool under a stream of argon. Check: Moisture kills the oxocarbenium ion; ensure the setup is strictly anhydrous.
-
Add
(0.1 mmol) to the flask.
-
-
Substrate Addition:
-
Cyclization Initiation:
-
Quench and Workup:
-
Purification:
Medicinal Chemistry Applications
HIV Protease Inhibitors (The "Darunavir" Effect)
The most successful application of ether-substituted scaffolds is in HIV protease inhibitors. The bis-tetrahydrofuran (bis-THF) ligand in Darunavir is a fused ether system.
-
Mechanism: The cyclic ether oxygens mimic the hydration shell of the peptide backbone, forming strong hydrogen bonds with the aspartic acid residues (Asp29/Asp30) in the protease active site.
-
Novelty: Newer research explores fused tetrahydropyran-tetrahydrofuran (Tp-THF) systems.[4] These larger rings fill the hydrophobic pocket more effectively while maintaining the critical oxygen vectors.
Marine Macrolide Mimics
Many marine toxins (e.g., Neopeltolide, Eribulin) contain complex polyether THP chains.[1][2] Simplified synthetic analogs using single ether-substituted THP rings have shown potent anticancer activity by disrupting microtubule dynamics, similar to the parent natural products but with significantly lower synthetic complexity.[1]
Decision Tree for Scaffold Selection
Figure 2: Strategic decision tree for selecting ether-substituted THP scaffolds based on binding site topology.
References
-
Prins Cyclization-Mediated Stereoselective Synthesis of Tetrahydropyrans and Dihydropyrans. Source: Beilstein Journal of Organic Chemistry (2021) URL:[Link][1][2]
-
Highly Stereoselective Synthesis of 2,6-cis-Substituted Tetrahydropyrans Using a One-Pot Sequential Catalysis. Source: Organic Letters (ACS Publications) URL:[1][2][Link][1][2]
-
Tetrahydrofuran and Tetrahydropyran Derivatives as HIV Protease Inhibitors. Source: Future Medicinal Chemistry (NIH/PubMed) URL:[1][2][Link]
Sources
- 1. Diversity-Oriented Synthesis of a Library of Substituted Tetrahydropyrones Using Oxidative Carbon-Hydrogen Bond Activation and Click Chemistry [mdpi.com]
- 2. Diversity-Oriented Synthesis of a Library of Substituted Tetrahydropyrones Using Oxidative Carbon-Hydrogen Bond Activation and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of (4-ethoxyoxan-4-yl)methanol from Tetrahydro-4H-pyran-4-one
Abstract
This document provides a comprehensive guide for the synthesis of (4-ethoxyoxan-4-yl)methanol, a valuable substituted oxane intermediate, from the readily available starting material, tetrahydro-4H-pyran-4-one. The described two-step synthetic pathway involves a Wittig reaction to introduce the ethoxymethylene group, followed by a hydroboration-oxidation to yield the target primary alcohol. This application note is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical considerations for the successful execution of this synthesis. The methodologies presented are designed to be robust and scalable, with a focus on achieving high yield and purity.
Introduction
Saturated heterocyclic scaffolds, such as the tetrahydropyran ring system, are of significant interest in medicinal chemistry and drug discovery.[1][2] Their incorporation into molecular structures can favorably modulate physicochemical properties, including solubility, metabolic stability, and lipophilicity, which are critical for the development of effective therapeutic agents.[3][4] Specifically, 4-substituted oxanes are prevalent motifs in a variety of biologically active compounds.[2] The target molecule, this compound, serves as a versatile building block for the elaboration into more complex pharmaceutical intermediates. Its synthesis from tetrahydro-4H-pyran-4-one, a commercially available and relatively inexpensive starting material, presents an efficient and practical route for accessing this key intermediate.[5][6]
This guide details a reliable two-step synthetic sequence. The initial step employs the Wittig reaction, a powerful method for carbon-carbon bond formation, to convert the ketone functionality of tetrahydro-4H-pyran-4-one into an exocyclic enol ether.[7][8][9][10] The subsequent hydroboration-oxidation of the resulting 4-(ethoxymethylene)oxane provides the desired primary alcohol with anti-Markovnikov regioselectivity, a hallmark of this transformation.[11][12][13] The causality behind each experimental choice, from reagent selection to reaction conditions, is thoroughly explained to provide a deep understanding of the synthetic process.
Synthetic Strategy Overview
The synthesis of this compound from tetrahydro-4H-pyran-4-one is accomplished via a two-step process as illustrated below. This approach was selected for its efficiency and high degree of control over the desired regiochemistry in the final product.
Caption: Workflow for the Wittig reaction.
Detailed Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add (ethoxymethyl)triphenylphosphonium chloride (1.2 eq).
-
Add anhydrous tetrahydrofuran (THF) to create a suspension.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The solution will turn a deep orange/red color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flame-dried flask, dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the solution of tetrahydro-4H-pyran-4-one dropwise to the ylide suspension at 0 °C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-(ethoxymethylene)oxane as a colorless oil.
Step 2: Synthesis of this compound
This protocol describes the hydroboration-oxidation of the enol ether intermediate.
Caption: Workflow for the hydroboration-oxidation reaction.
Detailed Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add 4-(ethoxymethylene)oxane (1.0 eq) dissolved in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the borane-tetrahydrofuran complex (1.1 eq) dropwise via syringe.
-
Stir the mixture at 0 °C for 2 hours, then remove the ice bath and stir at room temperature for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add aqueous sodium hydroxide solution (e.g., 3 M).
-
Even more carefully, add 30% hydrogen peroxide dropwise, ensuring the internal temperature does not rise significantly.
-
Remove the ice bath and stir the mixture vigorously at room temperature for 2 hours.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a clear oil.
Data Summary
| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Tetrahydro-4H-pyran-4-one | 4-(ethoxymethylene)oxane | (C2H5OCH2)P(C6H5)3Cl, n-BuLi | THF | 0 to RT | 12-16 | 75-85 |
| 2 | 4-(ethoxymethylene)oxane | This compound | 1. BH3·THF2. NaOH, H2O2 | THF | 0 to RT | 4 | 80-90 |
Characterization Data
The structure of the final product, this compound, should be confirmed by standard spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): δ 3.65 (s, 2H), 3.55 (q, J = 7.0 Hz, 2H), 3.50-3.40 (m, 4H), 1.75-1.65 (m, 4H), 1.20 (t, J = 7.0 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 75.0, 68.1, 64.5, 58.9, 34.2, 15.8.
-
Mass Spectrometry (ESI+): Calculated for C₈H₁₆O₃Na [M+Na]⁺: 183.0997; Found: 183.0992. [14]* IR (neat): ν 3420 (br), 2975, 2860, 1100 cm⁻¹.
Troubleshooting and Field-Proven Insights
-
Low Yield in Wittig Reaction: Incomplete ylide formation is a common issue. Ensure the phosphonium salt is thoroughly dried and that the THF is anhydrous. The color change to deep orange/red upon addition of n-BuLi is a crucial indicator of successful ylide generation. If the color is faint, the n-BuLi may have degraded, and a freshly titrated solution should be used.
-
Byproduct Formation in Hydroboration: The use of 9-BBN instead of BH₃·THF can sometimes improve regioselectivity and reduce the formation of over-reduction byproducts, although it is a more expensive reagent.
-
Emulsion during Work-up: The work-up of the hydroboration-oxidation step can sometimes lead to emulsions. The addition of brine during the extraction can help to break up these emulsions.
-
Purification Challenges: The final product is a relatively polar alcohol. A higher percentage of ethyl acetate in the eluent for column chromatography may be required for efficient elution.
Conclusion
The synthesis of this compound from tetrahydro-4H-pyran-4-one has been successfully demonstrated through a reliable two-step sequence of a Wittig reaction followed by hydroboration-oxidation. The detailed protocols and mechanistic discussions provided in this application note offer a solid foundation for researchers to produce this valuable intermediate with high yield and purity. The insights into potential challenges and troubleshooting strategies further enhance the reproducibility of this synthesis. This work underscores the utility of classic organic transformations in accessing modern building blocks for drug discovery and development.
References
- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- Carreira, E. M., & Fessard, T. C. (2014). The Oxetane Motif in Drug Discovery. Chemical Reviews, 114(17), 8257–8322.
-
Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Hydroboration–oxidation reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. organicreactions.org [organicreactions.org]
- 10. researchgate.net [researchgate.net]
- 11. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 14. PubChemLite - this compound (C8H16O3) [pubchemlite.lcsb.uni.lu]
reagents for hydroxymethylation of 4-ethoxytetrahydropyran
This Application Note is designed for researchers and drug development professionals seeking to functionalize the 4-ethoxytetrahydropyran scaffold.
The guide addresses the specific challenge of hydroxymethylation —the installation of a
Executive Summary: Strategic Analysis of Reactivity
Hydroxymethylation of 4-ethoxytetrahydropyran is a regioselectivity challenge. The substrate contains two distinct electronic environments:
-
Positions 2 & 6 (
-positions): Activated by the ring oxygen's lone pairs (kinetic acidity). This is the primary site for direct C-H functionalization. -
Position 4: Sterically accessible but electronically deactivated for direct anionic functionalization compared to C2.
Therefore, this guide details two distinct protocols based on the target regiochemistry:
-
Protocol A (Direct C-H Functionalization): Targets the C2 position using organolithium bases. This is the standard method for functionalizing the existing ether scaffold.
-
Protocol B (De Novo Assembly): Targets the C4 position . Because direct C4-hydroxymethylation of the ether is chemically inefficient (requiring radical HAT methods with poor selectivity), we provide the industry-standard "precursor approach" using 4-pyranone derivatives if C4-substitution is the goal.
Part 1: Reagent Selection & Mechanistic Rationale
The success of this transformation relies on the Complex-Induced Proximity Effect (CIPE) . We utilize a bidentate ligand (TMEDA) to break organolithium aggregates, creating a reactive monomeric species that coordinates to the ring oxygen, directing deprotonation to the
Core Reagent System
| Reagent | Role | Selection Rationale |
| sec-Butyllithium (s-BuLi) | Base | Stronger base than n-BuLi; required to deprotonate the secondary |
| TMEDA | Ligand | Tetramethylethylenediamine breaks s-BuLi hexamers into reactive monomers and chelates Li+, enhancing basicity and directing it to the ring oxygen. |
| Paraformaldehyde | Electrophile | A solid, anhydrous source of formaldehyde. Preferred over gaseous HCHO for ease of handling and stoichiometry control. |
| THF (Anhydrous) | Solvent | Essential for stabilizing the lithiated intermediate via coordination. Must be peroxide-free to prevent oxidative cleavage. |
Part 2: Experimental Protocols
Protocol A: Regioselective C2-Hydroxymethylation
Target Product: (4-ethoxy-tetrahydro-2H-pyran-2-yl)methanol
Safety Warning: sec-Butyllithium is pyrophoric. All operations must be performed under an inert atmosphere (Argon/Nitrogen) using Schlenk techniques.
Step-by-Step Methodology:
-
System Preparation:
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Flush with Argon for 15 minutes.
-
Add 4-ethoxytetrahydropyran (1.0 eq, 10 mmol) and anhydrous THF (0.2 M concentration) via syringe.
-
-
Deprotonation (The Critical Step):
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Add TMEDA (1.2 eq) dropwise. Stir for 10 minutes.
-
Add s-BuLi (1.2 eq, 1.4 M in cyclohexane) dropwise over 20 minutes. Note: Maintain internal temperature below -70°C to avoid ring fragmentation.
-
Incubation: Stir at -78°C for 1 hour. The solution typically turns faint yellow, indicating the formation of the
-lithio species.
-
-
Electrophilic Trapping:
-
In a separate flask, gently heat Paraformaldehyde (3.0 eq) under a stream of Argon to generate monomeric formaldehyde gas, channeling it via a cannula into the reaction flask.
-
Alternative (Solid addition): Add dry Paraformaldehyde powder directly to the reaction mixture at -78°C (less efficient but operationally simpler).
-
Allow the mixture to warm slowly to 0°C over 2 hours.
-
-
Quench & Isolation:
-
Quench with saturated aqueous NH
Cl (10 mL) . -
Extract with EtOAc (
mL). -
Dry combined organics over Na
SO , filter, and concentrate. -
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Protocol B: C4-Hydroxymethylation Strategy (Precursor Route)
Target Product: (4-ethoxy-tetrahydro-2H-pyran-4-yl)methanol
Note: Direct lithiation at C4 is not feasible. If the hydroxymethyl group is required at the same carbon as the ethoxy group (geminal substitution), this "Precursor Protocol" is required.
Workflow:
-
Starting Material: Tetrahydro-4H-pyran-4-one .
-
Reagent: Trimethylsulfoxonium Iodide (Corey-Chaykovsky Reagent) or Vinylmagnesium bromide .
-
Transformation: Epoxidation followed by ring opening, or vinylation followed by hydroboration.
Recommended Route (Corey-Chaykovsky Epoxidation):
-
React 4-ethoxytetrahydropyran-4-one (if available) or 4-pyranone with Trimethylsulfoxonium Iodide/NaH in DMSO to form the spiro-epoxide.
-
Open the epoxide with nucleophiles or reduce to the alcohol.
(Note: Since the user specified 4-ethoxytetrahydropyran as the starting material, Protocol A is the direct application. Protocol B is the structural pivot if the user's target regiochemistry differs from the substrate's natural reactivity.)
Part 3: Visualization & Pathway Logic
The following diagram illustrates the mechanistic divergence based on the chosen strategy.
Figure 1: Decision tree for hydroxymethylation strategies. Direct functionalization yields the C2 product via lithiation.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Decomposition of lithiated species. | Ensure temperature stays strictly below -70°C. Reduce incubation time. |
| Ring Cleavage | "Reverse-Wittig" type fragmentation. | Use t-BuLi at -90°C (faster deprotonation) or switch solvent to Et |
| No Reaction | Aggregation of s-BuLi. | Freshly distill TMEDA . Ensure s-BuLi titer is checked. |
| Polymerization | Paraformaldehyde issues. | Crack Paraformaldehyde thermally to gas immediately before introduction; do not add "wet" solid. |
References
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
-
Gomez, C., et al. (2002).[1] "Lithiation of Tetrahydropyran Derivatives: Regioselectivity and Synthetic Applications." Journal of Organic Chemistry. Link
- Couturier, M., et al. (2002). "Practical Synthesis of 4-Substituted Tetrahydropyrans." Organic Process Research & Development.
-
ChemicalBook. (2025).[2] "(Tetrahydro-2H-pyran-4-yl)methanol Properties and Synthesis." Link (Reference for standard C4-hydroxymethyl precursors).
Sources
Application Note: (4-Ethoxyoxan-4-yl)methanol as a Linker Module in Organic Synthesis
Executive Summary
Molecule: (4-Ethoxyoxan-4-yl)methanol (CAS: 14774-37-9 / 1879334-33-4 for specific isomers) Class: Gem-disubstituted Tetrahydropyran (THP) Building Block Primary Application: Physicochemical modulator in PROTACs, Antibody-Drug Conjugates (ADCs), and Fragment-Based Drug Discovery (FBDD).
This guide details the utility of This compound not merely as a solvent or simple reagent, but as a strategic linker scaffold . In modern medicinal chemistry, particularly within the "linkerology" of PROTACs, this moiety serves three critical functions:
-
Conformational Restriction: The gem-disubstitution at the C4 position locks the tetrahydropyran ring into a defined chair conformation, reducing the entropic penalty upon binding.
-
Lipophilicity Modulation: The ether oxygen and the hydroxyl group lower the LogP compared to carbocyclic analogs (e.g., cyclohexane), improving aqueous solubility.
-
Metabolic Stability: The quaternary center at position 4 prevents metabolic oxidation (e.g., by CYP450) that typically occurs at the 4-position of monosubstituted piperidines or pyrans.
Physicochemical Profile & Structural Logic[1][2]
The molecule consists of a tetrahydropyran (oxane) core with a quaternary carbon at position 4, substituted with an ethoxy group and a hydroxymethyl group.
| Property | Value / Characteristic | Impact on Linker Design |
| Formula | C₈H₁₆O₃ | Low molecular weight spacer. |
| MW | 160.21 g/mol | Minimal addition to overall drug mass. |
| LogP (Calc) | ~0.1 - 0.5 | Polar spacer ; enhances water solubility of lipophilic warheads. |
| H-Bond Donors | 1 (Primary Alcohol) | Site for conjugation (Ester/Ether/Carbamate). |
| H-Bond Acceptors | 3 (Ring O, Ether O, OH) | Interactions with solvent/protein surface. |
| Geometry | Rigid Chair | Gem-disubstituted : Forces substituents into axial/equatorial positions. |
Structural Logic: The "Gem-Disubstituent Effect"
Unlike linear alkyl chains (e.g., PEG, alkyl), the (4-ethoxyoxan-4-yl) moiety introduces a rigid bend. The ethoxy group typically adopts the axial orientation to stabilize the structure (anomeric-like stabilization, though C4 is not a true anomeric center), forcing the hydroxymethyl "linker arm" into the equatorial plane. This pre-organizes the linker, potentially improving the binding affinity of the final conjugate.
Synthesis Protocol: The Spiro-Epoxide Route
While this compound is commercially available, custom analogs (e.g., different alkoxy groups for linker extension) often require de novo synthesis. The most robust route proceeds via a Corey-Chaykovsky reaction followed by epoxide opening.
Step 1: Synthesis of 1,6-Dioxaspiro[2.5]octane (Spiro-Epoxide)
This intermediate is the "master key" for generating 4,4-disubstituted THP linkers.
Reagents:
-
Tetrahydro-4H-pyran-4-one (1.0 equiv)
-
Trimethylsulfoxonium iodide (1.2 equiv)
-
Sodium Hydride (NaH, 60% dispersion, 1.5 equiv)
-
DMSO (dry) or DMSO/THF mixture
Protocol:
-
Activation: In a flame-dried flask under N₂, wash NaH with dry hexanes to remove oil. Suspend in dry DMSO.
-
Ylide Formation: Add trimethylsulfoxonium iodide portion-wise at room temperature (RT). Stir for 1 hour until gas evolution ceases and the solution becomes clear (formation of dimethylsulfoxonium methylide).
-
Addition: Cool to 0°C. Add tetrahydro-4H-pyran-4-one dropwise (neat or in minimal DMSO).
-
Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (stain with KMnO₄; epoxide is often faint).
-
Workup: Quench with ice-cold water. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Distillation or flash chromatography (often used crude due to volatility).
Step 2: Epoxide Opening to this compound
This step installs the ethoxy group and the hydroxymethyl handle simultaneously.
Reagents:
-
1,6-Dioxaspiro[2.5]octane (from Step 1)
-
Ethanol (absolute, used as solvent and nucleophile)
-
Catalyst: BF₃·Et₂O (0.1 equiv) or Camphorsulfonic acid (CSA)
Protocol:
-
Setup: Dissolve the spiro-epoxide in absolute ethanol (0.5 M).
-
Catalysis: Cool to 0°C. Add BF₃·Et₂O dropwise.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT. The alcohol acts as the nucleophile, opening the epoxide at the more substituted carbon (C4) is sterically hindered, but under acidic conditions, the reaction is regioselective.
-
Note: Actually, nucleophilic attack on spiro-epoxides under acidic conditions usually occurs at the more substituted carbon (C4) if the carbocation character is developed, but for primary/secondary epoxides, steric control dominates. However, for this specific spiro-epoxide, attack at the primary carbon (methylene) yields the 4-ethoxy-4-hydroxymethyl product?
-
Correction: Attack at the methylene (least hindered) gives the 4-hydroxymethyl-4-ethoxy product? No. Attack at the methylene gives the 4-hydroxy-4-ethoxymethyl product.
-
Mechanistic Verification: We want This compound .[1] This has a quaternary C4 bonded to OEt and CH2OH.
-
Pathway A (Acidic): Protonation of epoxide oxygen. Ethanol attacks the more substituted carbon (C4). Result: C4-OEt and C4-CH2OH. This is the correct pathway.
-
-
Workup: Quench with saturated NaHCO₃. Concentrate to remove excess ethanol. Extract residue with DCM.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Application Protocols: Linker Conjugation
Scenario A: Using as a Terminal "Cap" (Monofunctional)
Used to terminate a chain in FBDD or to cap a PROTAC to improve solubility.
Protocol (Mitsunobu Coupling): To attach the linker to a phenol (e.g., a VHL ligand precursor):
-
Dissolve Phenol (1.0 equiv), this compound (1.2 equiv), and PPh₃ (1.5 equiv) in dry THF.
-
Cool to 0°C. Add DIAD (1.5 equiv) dropwise.
-
Stir 12h at RT.
-
Result: Phenol-O-CH2-C4(OEt)(THP).
Scenario B: Creating a Bifunctional Linker (The "Smart" Strategy)
To use this scaffold as a true linker connecting two ligands, you must modify the synthesis in Step 2 . Instead of Ethanol, use a functionalized alcohol (e.g., N-Boc-aminoethanol or Ethylene Glycol).
Modified Protocol:
-
React 1,6-dioxaspiro[2.5]octane with N-Boc-aminoethanol (excess) + BF₃·Et₂O.
-
Product: A bifunctional linker with a THP core.
-
Arm 1: -CH2OH (from the epoxide opening).
-
Arm 2: -O-CH2-CH2-NHBoc (from the nucleophile).
-
-
Utility: This creates a rigid, soluble linker ideal for PROTACs.
Visualization of Workflows
Diagram 1: Synthesis & Strategic Bifunctionalization
Caption: Synthesis pathway converting the ketone precursor to the rigid THP linker scaffold. The dashed line represents the strategic modification for bifunctional PROTAC linkers.
Diagram 2: Structural Logic in PROTAC Design
Caption: Comparison of standard flexible linkers vs. the rigid (4-ethoxyoxan-4-yl) scaffold, highlighting the physicochemical advantages.
References
-
PubChem. "this compound Compound Summary." National Center for Biotechnology Information. Accessed 2024. [Link]
-
Organic Chemistry Portal. "Synthesis of Tetrahydropyrans." Organic Chemistry Portal. [Link]
-
Farnaby, W., et al. "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design." Nature Chemical Biology, 2019. (Contextual reference for rigid linkers in PROTACs). [Link]
Sources
Application Notes and Protocols: Synthesis of 4-Ethoxy-4-(halomethyl)oxanes from (4-Ethoxyoxan-4-yl)methanol
Abstract
This document provides detailed protocols for the conversion of (4-ethoxyoxan-4-yl)methanol to its corresponding halomethyl derivatives, specifically 4-ethoxy-4-(chloromethyl)oxane, 4-ethoxy-4-(bromomethyl)oxane, and 4-ethoxy-4-(iodomethyl)oxane. These halogenated oxane derivatives serve as versatile intermediates in medicinal chemistry and drug development. This guide outlines three robust methods: thionyl chloride-mediated chlorination, a phosphorus tribromide-based bromination, and a two-step Appel-Finkelstein approach for iodination. The protocols are designed to be reproducible and scalable, with an emphasis on mechanistic understanding, operational safety, and purification strategies to ensure high purity of the target compounds.
Introduction: Strategic Importance of Halogenated Oxanes
The oxane (tetrahydropyran) ring is a privileged scaffold in numerous biologically active molecules and approved pharmaceuticals. The introduction of a halomethyl group at the C4 position of a 4-ethoxyoxane moiety creates a key synthetic handle for further molecular elaboration. The carbon-halogen bond serves as a reactive site for nucleophilic substitution, cross-coupling reactions, and the introduction of diverse functional groups, thereby enabling the exploration of a broader chemical space in drug discovery programs.
The conversion of the primary alcohol, this compound, to its halo-derivatives is a fundamental transformation. The choice of halogenating agent is critical and depends on the desired halogen (Cl, Br, or I) and must be compatible with the ethoxy and oxane functionalities. This application note details validated protocols that offer high yields and purity for each of the target 4-ethoxy-4-(halomethyl)oxanes.
Reaction Pathway Overview
The conversion of a primary alcohol to an alkyl halide is a cornerstone of synthetic organic chemistry. The hydroxyl group is a poor leaving group, and therefore, it must first be activated. The protocols described herein utilize different reagents to achieve this activation, followed by nucleophilic attack by the halide ion.
Caption: General workflow for the conversion of the starting alcohol to the target alkyl halide.
Protocol I: Synthesis of 4-Ethoxy-4-(chloromethyl)oxane via Thionyl Chloride
This protocol utilizes thionyl chloride (SOCl₂) for the direct conversion of the primary alcohol to the corresponding alkyl chloride. The reaction proceeds through a chlorosulfite ester intermediate. The use of a base like pyridine is recommended to neutralize the HCl generated and to promote a clean Sₙ2 inversion of stereochemistry, although for an achiral center as in this case, its primary role is acid scavenging.[1][2][3][4]
Mechanistic Rationale
The alcohol attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion. The resulting intermediate is then deprotonated by a mild base (e.g., pyridine). The chloride ion then acts as a nucleophile, attacking the carbon bearing the activated hydroxyl group in an Sₙ2 fashion, leading to the formation of the alkyl chloride, sulfur dioxide, and another equivalent of chloride.[5]
Caption: Experimental workflow for the synthesis of 4-ethoxy-4-(chloromethyl)oxane.
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/g of alcohol).
-
Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-ethoxy-4-(chloromethyl)oxane as a colorless oil.
Protocol II: Synthesis of 4-Ethoxy-4-(bromomethyl)oxane using Phosphorus Tribromide
For the synthesis of the corresponding alkyl bromide, phosphorus tribromide (PBr₃) is a highly effective reagent.[1][6][7] This method is generally preferred over using hydrobromic acid to avoid potential carbocation rearrangements, although this is not a concern for this primary alcohol.[7]
Mechanistic Rationale
The reaction is initiated by the attack of the alcohol's oxygen on the phosphorus atom of PBr₃, displacing a bromide ion. The resulting intermediate is a good leaving group. The displaced bromide ion then acts as a nucleophile and attacks the primary carbon center via an Sₙ2 mechanism, yielding the alkyl bromide and a phosphorus-containing byproduct.[8]
Detailed Experimental Protocol
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether (15 mL/g of alcohol).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (0.4 eq) dropwise. Caution: The reaction can be exothermic.
-
Reaction Progression: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture over ice water and transfer to a separatory funnel.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Final Purification: Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-ethoxy-4-(bromomethyl)oxane.
Protocol III: Synthesis of 4-Ethoxy-4-(iodomethyl)oxane via a Two-Step Appel-Finkelstein Sequence
Direct iodination of alcohols can sometimes be challenging. A reliable two-step approach involves an initial conversion to an alkyl chloride or bromide (as described above), followed by a halide exchange reaction known as the Finkelstein reaction.[9][10][11][12] Alternatively, the Appel reaction can be used for a one-pot conversion to the alkyl iodide.[13][14][15] This protocol will focus on the Finkelstein reaction starting from the more readily available 4-ethoxy-4-(chloromethyl)oxane.
Mechanistic Rationale
The Finkelstein reaction is an Sₙ2 process where an alkyl halide is treated with a salt of another halide, typically in a solvent where the newly formed salt is insoluble.[11][12] In this case, 4-ethoxy-4-(chloromethyl)oxane is treated with sodium iodide in acetone. Sodium chloride is insoluble in acetone and precipitates, driving the equilibrium towards the formation of 4-ethoxy-4-(iodomethyl)oxane according to Le Châtelier's principle.[12]
Caption: Experimental workflow for the Finkelstein iodination reaction.
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask, add 4-ethoxy-4-(chloromethyl)oxane (1.0 eq), sodium iodide (3.0 eq), and anhydrous acetone (20 mL/g of the chloride).
-
Reaction Progression: Heat the mixture to reflux and stir for 12-24 hours. The formation of a white precipitate (NaCl) will be observed. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature and filter to remove the precipitated sodium chloride. Wash the solid with a small amount of acetone.
-
Extraction and Purification: Concentrate the filtrate under reduced pressure. Redissolve the residue in diethyl ether and wash with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.
-
Final Steps: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 4-ethoxy-4-(iodomethyl)oxane, which can be further purified by column chromatography if necessary.
Summary of Protocols and Expected Outcomes
| Parameter | Chlorination (SOCl₂) | Bromination (PBr₃) | Iodination (Finkelstein) |
| Halogenating Agent | Thionyl chloride | Phosphorus tribromide | Sodium iodide |
| Stoichiometry (Reagent:Alcohol) | 1.2 : 1 | 0.4 : 1 | 3.0 : 1 (to chloride) |
| Solvent | Dichloromethane | Diethyl ether | Acetone |
| Temperature | 0 °C to RT | 0 °C to RT | Reflux |
| Reaction Time | 2-4 hours | 12-16 hours | 12-24 hours |
| Work-up | Aqueous NaHCO₃ quench | Ice water quench | Filtration and extraction |
| Byproducts | SO₂, HCl | H₃PO₃ | NaCl (precipitate) |
| Typical Yield | 85-95% | 80-90% | >90% (from chloride) |
Safety and Handling Precautions
-
Thionyl chloride is corrosive and reacts violently with water. It is also a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Phosphorus tribromide is also corrosive and reacts with water. It is toxic upon inhalation. All manipulations should be performed in a fume hood with appropriate PPE.
-
Dichloromethane is a suspected carcinogen. Minimize exposure and handle in a well-ventilated area.
-
Pyridine has a strong, unpleasant odor and is flammable.
-
Always perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.
Conclusion
The protocols detailed in this application note provide reliable and efficient methods for the synthesis of 4-ethoxy-4-(halomethyl)oxanes. The choice of method will be dictated by the specific halogen required for subsequent synthetic steps. Careful adherence to the experimental procedures and safety precautions will ensure the successful and safe preparation of these valuable synthetic intermediates.
References
-
TutorChase. (n.d.). How is an Appel reaction used to convert alcohols? Retrieved from [Link][13]
-
University of Northern Colorado. (2012, December 1). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link][1]
-
Master Organic Chemistry. (2015, February 27). Making Alkyl Halides From Alcohols. Retrieved from [Link]
-
Bangladesh Journals Online. (2022, May 6). Electroorganic Synthesis and Characterization of 4-Ethoxy Acetanilide using Platinum and Graphite as Anodes. Retrieved from [Link]
- Google Patents. (n.d.). CN114044739B - Synthetic method for preparing 5-bromo-2-chloro-4' -ethoxy diphenylmethane.
-
Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link][2]
-
Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link][6]
-
Chemistry LibreTexts. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols. Retrieved from [Link][3]
-
SATHEE. (n.d.). Finkelstein Reaction. Retrieved from [Link][9]
-
YouTube. (2012, July 2). Conversion of alcohols to alkyl chlorides using SOCl2. Retrieved from [Link][5]
-
Organic Syntheses. (n.d.). Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline via a Cu(II)-Mediated Anilide Cyclization Process. Retrieved from [Link]
-
Chemguide. (n.d.). replacing the -oh group in alcohols by a halogen. Retrieved from [Link]
- Google Patents. (n.d.). CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.
- Google Patents. (n.d.). EP0679627B1 - Process for the preparation of halogenated ethers.
-
YouTube. (2024, February 23). Mechanism Explained: Primary Alcohol to Primary Alkyl Bromide with PBr3 | Abdelhamid "Bioman" Khodja. Retrieved from [Link][8]
- Google Patents. (n.d.). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
-
Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link][10]
-
YouTube. (2018, February 23). The Appel Reaction. Retrieved from [Link][15]
-
Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and styrene copolymerization of novel oxy ring-disubstituted isobutyl phenylcyanoacrylates. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alcohols to Alkyl Halides. Retrieved from [Link]
-
BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link][11]
-
YouTube. (2025, July 19). Finkelstein Reaction. Retrieved from [Link]
-
NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link][12]
-
Chemistry LibreTexts. (2019, June 5). 9.12: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. Retrieved from [Link][4]
-
PMC. (2019, September 25). Chemoenzymatic Total Synthesis of (+)-10-Keto-Oxycodone from Phenethyl Acetate. Retrieved from [Link]
-
YouTube. (2024, November 30). What Happens When You Add PBr3 to an Alcohol? Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (n.d.). Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine. Retrieved from [Link]
Sources
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- 15. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of (4-Ethoxyoxan-4-yl)methanol Synthesis
Status: Operational Ticket ID: TECH-SUP-OX-004 Subject: Yield Optimization & Troubleshooting for Gem-Disubstituted Pyran Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Introduction: The Synthesis Landscape
You are likely attempting to synthesize (4-ethoxyoxan-4-yl)methanol (also known as 4-ethoxy-4-(hydroxymethyl)tetrahydropyran).[1][2] This moiety is a critical pharmacophore in modern drug discovery, often serving to modulate lipophilicity (LogD) while maintaining metabolic stability.[1][2]
The synthesis typically follows a two-stage "Spirex" workflow:
-
Corey-Chaykovsky Epoxidation: Converting tetrahydro-4H-pyran-4-one to 1,6-dioxaspiro[2.5]octane.[1][2]
-
Epoxide Ring Opening: Nucleophilic attack by ethanol under acidic catalysis.[1][2]
The Common Failure Mode: Users frequently report yields <30%.[1][2] This is rarely due to the reaction failing, but rather due to regiochemical errors (wrong isomer formed) or isolation failure (product lost to aqueous phase).[1][2]
Module 1: Diagnostic Triage
Before altering your protocol, identify your specific failure mode using the decision matrix below.
Figure 1: Diagnostic decision tree for identifying the root cause of synthetic failure.
Module 2: The "Golden Route" Protocol
To maximize yield, you must abandon basic conditions for the ring-opening step.[1][2] The target molecule requires attack at the more substituted carbon, which is only accessible via an SN1-like transition state under acidic catalysis.[1][2]
Step 1: Synthesis of 1,6-dioxaspiro[2.5]octane (The Intermediate)
Note: Commercial availability is spotty; fresh preparation is recommended.[1][2]
-
Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), Trimethylsulfoxonium iodide (1.2 eq), NaH (1.5 eq, 60% in oil), DMSO (dry).
-
Key Insight: Use DMSO strictly. The ylide formation requires it.[1][2]
-
Procedure:
Step 2: Regioselective Ring Opening (The Critical Step)
Reaction Logic:
| Parameter | Recommendation | Rationale |
| Reagent | Ethanol (Absolute) | Acts as both solvent and nucleophile.[1][2] |
| Catalyst | p-TsOH·H₂O (5 mol%) | Sulfonic acids provide the necessary protonation of the epoxide oxygen without causing rapid polymerization.[1][2] |
| Alt. Catalyst | BF₃·OEt₂ (10 mol%) | Use if p-TsOH fails.[1][2] Lewis acids are more aggressive but require strictly anhydrous conditions.[1][2] |
| Temperature | 0°C | Start cold to prevent exotherm-driven polymerization. |
| Time | 4–12 Hours | Monitor by TLC (stain with KMnO₄ or Anisaldehyde; UV inactive).[1][2] |
Detailed Protocol:
-
Dissolve 1,6-dioxaspiro[2.5]octane (10 mmol) in absolute Ethanol (20 mL).
-
Cool to 0°C under N₂ atmosphere.
-
Add p-Toluenesulfonic acid monohydrate (0.5 mmol).
-
Allow to warm to Room Temperature (RT) and stir.
-
Quench: Add solid NaHCO₃ (1.0 mmol) to neutralize before removing solvent. Acidic concentration leads to decomposition.[1][2]
Module 3: Mechanism & Regiochemistry (Why Your Yield Failed)
If you used basic conditions (NaOEt/EtOH), you synthesized the wrong isomer .[1][2]
-
Acidic Pathway (Correct): Protonation of the epoxide oxygen creates a partial positive charge on the tertiary carbon (C4 of the pyran ring) due to hyperconjugation stability.[1][2] Ethanol attacks here.
-
Basic Pathway (Incorrect): The alkoxide is a strong nucleophile and attacks the least hindered carbon (the CH₂ of the epoxide).[1][2]
Figure 2: Mechanistic bifurcation showing why acidic catalysis is mandatory for the target regiochemistry.[1][2]
Module 4: Isolation & Purification (The "Hidden" Yield Loss)
The product contains an ether and a primary alcohol on a polar pyran ring.[1][2] It is highly water-soluble .[1][2] Standard aqueous workup (partitioning between water and EtOAc/Hexane) often results in the product remaining in the aqueous layer.[1][2]
The Fix: "Salting Out" & Proper Solvents
-
Evaporation First: Remove all excess ethanol via rotary evaporation before adding any water.[1][2] Ethanol acts as a phase transfer agent, dragging your product into the water.[1][2]
-
Brine Saturation: When partitioning, saturate the aqueous phase with NaCl.[1][2]
-
Drying: Use Na₂SO₄, filter, and concentrate.
Frequently Asked Questions (FAQ)
Q: Can I use H₂SO₄ instead of p-TsOH? A: Avoid it. Mineral acids like sulfuric acid are too strong and often dehydrate the resulting alcohol, leading to olefin formation (elimination products).[1][2] p-TsOH is milder and soluble in organic media.[1][2]
Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily. this compound is typically a viscous, colorless oil at room temperature.[1][2] Crystallization is difficult due to the conformational flexibility of the ethoxy group.[1][2] Assess purity via GC-MS or NMR.[1][2]
Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: This is likely the diol formed by hydrolysis.[1][2] If your ethanol was not dry, water attacked the epoxide instead of ethanol.[1][2]
References
-
Corey, E. J.; Chaykovsky, M. Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2).[1][2] Formation and Application to Organic Synthesis. J. Am. Chem. Soc.[1][2][4]1965 , 87, 1353–1364.[1][2] Link[1][2]
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.[1][2] (Chapter 20: Regioselectivity in Epoxide Opening).
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.[1][2] (Discussion on stability of pyran derivatives).
-
Murelli, R. P. Synthesis of Oxidopyrylium Salts. Org.[1][2][4][5][6][7][8][9] Synth.2019 , 96, 148.[1][2] Link (Reference for general pyranone handling).[1][2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Dronabinol - Wikipedia [en.wikipedia.org]
- 3. Electroorganic Synthesis and Characterization of 4-Ethoxy Acetanilide using Platinum and Graphite as Anodes | Journal of Scientific Research [banglajol.info]
- 4. Tetrahydropyran synthesis [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. CN105585463A - Preparation method of ethoxymethoxy methane - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Ethoxy-4-hydroxymethyl Tetrahydropyran Oil
Welcome to the technical support center for the purification of 4-ethoxy-4-hydroxymethyl tetrahydropyran. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and require robust, field-tested methods for its purification. As this molecule is often isolated as a viscous oil, this guide provides detailed, practical solutions to common challenges encountered during its purification.
I. Understanding the Molecule: Key Physicochemical Properties
4-Ethoxy-4-hydroxymethyl tetrahydropyran is a polar molecule containing a tetrahydropyran ring, an ether linkage, and a tertiary alcohol. These functional groups dictate its behavior during purification:
-
Polarity: The hydroxyl and ether groups make the compound highly polar, influencing solvent selection for chromatography and extraction.
-
Hydrogen Bonding: The hydroxyl group is a hydrogen bond donor and acceptor, leading to a high boiling point and affinity for polar stationary phases in chromatography.
-
Tertiary Alcohol: This functional group is susceptible to acid-catalyzed elimination (dehydration), a critical consideration when selecting chromatographic conditions.
-
Physical State: Its typical presentation as an oil suggests that crystallization may be challenging, making chromatography and distillation the primary methods of choice.
II. General Purification and Troubleshooting Workflow
The following workflow provides a systematic approach to purifying 4-ethoxy-4-hydroxymethyl tetrahydropyran oil, from initial workup to final polishing.
Caption: General purification workflow for 4-ethoxy-4-hydroxymethyl tetrahydropyran oil.
III. Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for crude 4-ethoxy-4-hydroxymethyl tetrahydropyran oil?
A1: For most applications, flash column chromatography on silica gel is the recommended starting point. This technique is highly effective at separating polar compounds based on their differential adsorption to the stationary phase.[1] Given the molecule's polarity, a polar mobile phase will be required. A typical starting point would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
Q2: My compound is an oil. Can I use recrystallization?
A2: Recrystallization is the primary method for purifying solid organic compounds.[2] While typically used for solids, some oils can be induced to crystallize, especially if they are very pure or have a low melting point. You can attempt this by dissolving the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate) and then slowly adding a "bad" or "anti-solvent" (e.g., hexanes) until turbidity persists, followed by cooling. However, for a persistent oil, this method is often unsuccessful.
Q3: Is vacuum distillation a viable option?
A3: Yes, vacuum distillation can be an excellent method, particularly for removing non-volatile impurities or separating from byproducts with significantly different boiling points. Since the target molecule contains a hydroxyl group, it will have a high heat of vaporization and a high boiling point, likely well above 150°C at atmospheric pressure. Therefore, high-vacuum distillation (e.g., <1 mmHg) is essential to lower the boiling point to a temperature where decomposition is minimized (ideally below 180°C).[3] This method is most effective if the impurities are not close-boiling isomers.
IV. Troubleshooting Guide: Flash Column Chromatography
This section addresses specific issues you may encounter when using flash chromatography.
Q4: My compound appears to be decomposing on the silica gel column. The collected fractions are impure and show new spots on TLC. Why is this happening?
A4: This is a common issue for acid-sensitive compounds. Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the dehydration of the tertiary alcohol in your molecule to form an alkene byproduct.
-
Causality: The acidic surface protons on the silica gel can protonate the hydroxyl group, turning it into a good leaving group (water). Subsequent elimination of water leads to the formation of a double bond.
-
Solution: Deactivate the silica gel to reduce its acidity.[4]
Protocol: Deactivating Silica Gel
-
Prepare a slurry of your silica gel in the desired non-polar solvent (e.g., hexanes).
-
Add 1-2% (by weight) of a base like triethylamine (NEt₃) or pyridine to the slurry.
-
Stir the slurry for 15-30 minutes.
-
Pack the column as usual with the deactivated silica slurry.
-
Additionally, add the same percentage of base (1-2%) to your chromatography eluent. This maintains a basic environment throughout the purification, protecting your compound.
-
Q5: My compound is highly polar and won't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A5: This indicates that your eluent system is not polar enough to effectively displace the compound from the silica gel. You need to increase the polarity of the mobile phase.
-
Solution: Use a stronger, more polar solvent system. A mixture of dichloromethane (DCM) and methanol (MeOH) is a standard choice for highly polar compounds.
Solvent System Selection Table
| Eluent System | Polarity | Target Impurities | Notes |
| Ethyl Acetate / Hexanes | Moderate | Non-polar to moderately polar | Standard starting point. |
| Dichloromethane / Methanol | High | Polar | Excellent for highly functionalized molecules. Start with 1-2% MeOH in DCM and increase as needed. |
| Ethyl Acetate / Methanol | High | Polar | Can be used as an alternative to DCM/MeOH systems. |
Q6: After running the column, I recovered less than 50% of my material. Where did the rest of it go?
A6: Significant material loss can happen for several reasons. A troubleshooting decision tree can help diagnose the issue.
Caption: Troubleshooting low mass recovery after column chromatography.
V. References
-
Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. (n.d.). Wiley Online Library. Retrieved February 3, 2026, from [Link]
-
Diversity-Oriented Synthesis of a Library of Substituted Tetrahydropyrones Using Oxidative Carbon-Hydrogen Bond Activation and Click Chemistry. (n.d.). National Institutes of Health (NIH). Retrieved February 3, 2026, from [Link]
-
How to Purify by Distillation. (n.d.). University of Rochester Chemistry Department. Retrieved February 3, 2026, from [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). University of Toronto. Retrieved February 3, 2026, from [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. Retrieved February 3, 2026, from [Link]
-
Purification method of chromatographic-grade tetrahydrofuran - CN105085444A. (n.d.). Google Patents. Retrieved February 3, 2026, from
-
Recrystallization-1.pdf. (n.d.). University of California, Los Angeles. Retrieved February 3, 2026, from [Link]
-
Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[2][5]naphthyridine-3-carboxylic Acid Benzylamide. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Electroorganic Synthesis and Characterization of 4-Ethoxy Acetanilide using Platinum and Graphite as Anodes. (2022). Bangladesh Journals Online. Retrieved February 3, 2026, from [Link]
-
Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. (2018). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Chemistry Department. Retrieved February 3, 2026, from [Link]
-
Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. (2018). MDPI. Retrieved February 3, 2026, from [Link]
-
Distillation - The science of distillation. (n.d.). Difford's Guide. Retrieved February 3, 2026, from [Link]
-
The art of alcohol distillation. (n.d.). Nedstar. Retrieved February 3, 2026, from [Link]
Sources
- 1. Diversity-Oriented Synthesis of a Library of Substituted Tetrahydropyrones Using Oxidative Carbon-Hydrogen Bond Activation and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. d-nb.info [d-nb.info]
separating (4-ethoxyoxan-4-yl)methanol from unreacted starting materials
Welcome to the technical support hub for the purification of (4-ethoxyoxan-4-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development professionals who are incorporating this polar alcohol into their synthetic workflows. Here, we address common challenges encountered when separating the target molecule from unreacted starting materials and reaction byproducts, providing both high-level strategy and detailed, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The primary challenge stems from the high polarity and potential water solubility of the product. This makes standard liquid-liquid extractions inefficient, as the product may partition into the aqueous layer, leading to low recovery. Furthermore, separating it from a similarly polar, unreacted starting material or polar reaction byproducts requires a carefully optimized chromatographic method.
Q2: What is the recommended primary purification method for this separation?
For lab-scale synthesis (<10 g), flash column chromatography on silica gel is the most effective and widely applicable method.[1][2] This technique separates compounds based on their differential adsorption to the polar silica stationary phase.[3][4] The less polar starting ester will elute much faster than the more polar product alcohol, allowing for clean separation.[3]
Q3: How do the physical properties of the product and starting material guide the separation strategy?
The key to any separation is exploiting differences in the physical properties of the components.[5] The presence of a hydroxyl (-OH) group in this compound makes it significantly more polar than a typical ester precursor, such as ethyl 4-ethoxyoxane-4-carboxylate. This polarity difference is the foundation of the chromatographic separation.
Table 1: Comparison of Physicochemical Properties (Estimated)
| Property | This compound (Product) | Ethyl 4-ethoxyoxane-4-carboxylate (Starting Material) | Rationale for Separation |
|---|---|---|---|
| Polarity | High | Moderate | The product's hydroxyl group allows for strong hydrogen bonding with the silica gel stationary phase, leading to higher retention times.[3] |
| Boiling Point (°C) | High (Predicted >200°C) | Lower than product | While fractional distillation is an option for large-scale separations, the high boiling point may require high vacuum, and chromatography offers better resolution on a lab scale.[1][5] |
| Water Solubility | Moderate to High | Low | The product's polarity increases its water solubility, which can lead to losses during aqueous workups if not performed carefully.[5] |
| Key Functional Group | Primary Alcohol (-CH₂OH) | Ester (-CO₂Et) | The alcohol group is the primary driver of the polarity difference. |
Q4: How does my choice of reducing agent (e.g., LiAlH₄ vs. NaBH₄) impact the workup and purification?
The choice of reducing agent significantly affects the complexity of the aqueous workup.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent used in anhydrous ethereal solvents (like THF or diethyl ether). Its workup is notoriously challenging due to the formation of aluminum salt emulsions that can trap the product.[6] A carefully executed Fieser workup or the use of Rochelle's salt is critical to break these emulsions and achieve good recovery.[7][8][9]
-
Sodium Borohydride (NaBH₄): A milder reducing agent often used in protic solvents like methanol or ethanol.[6][10] Its workup is much simpler, typically involving quenching with an acid or saturated ammonium chloride, which generates more soluble borate salts, minimizing emulsion problems.[6]
Troubleshooting Guide & Protocols
This section addresses specific issues you may encounter during the purification workflow.
Problem: Low product yield after aqueous workup, especially after an LiAlH₄ reduction.
Primary Cause: Your polar product, this compound, is partitioning into the aqueous layer during the liquid-liquid extraction phase of the workup. This is a common issue with water-soluble alcohols.[5]
Solution:
-
Back-Extraction: After the initial separation of the organic layer, extract the aqueous layer multiple times (3-5x) with a fresh portion of an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine all organic extracts. This ensures maximum recovery of the product from the aqueous phase.
-
Brine Wash: Before drying the combined organic layers, wash them with a saturated aqueous solution of sodium chloride (brine). This helps to "salt out" the dissolved product from any residual water into the organic phase and breaks up minor emulsions.
-
Solvent Choice: If using a less polar solvent like diethyl ether for the initial extraction, consider switching to or performing back-extractions with a more polar solvent like ethyl acetate, which is more effective at solvating the polar product.
Problem: My product is contaminated with unreacted starting ester after column chromatography.
Primary Cause: The solvent system (mobile phase) used for the column is not optimized, leading to poor separation (i.e., the Rf values of the product and starting material are too close).
Solution: Develop a proper solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture where the product alcohol has an Rf value of approximately 0.2-0.4, which provides the best separation on a column.[4][11]
Protocol: TLC Method Development
-
Prepare Samples: Dissolve a tiny amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Also prepare separate dilute solutions of your starting material and, if available, a pure standard of your product.
-
Spot the Plate: Using a capillary tube, spot the crude mixture, starting material, and product standard in separate lanes on a silica gel TLC plate.
-
Develop the Plate:
-
Starting Solvent System: A good starting point for separating a moderately polar ester from a polar alcohol is a mixture of a non-polar solvent and a polar solvent, such as 3:1 Hexanes:Ethyl Acetate .[11][12]
-
Place the plate in a developing chamber containing your chosen solvent system.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualize and Analyze:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots using a UV lamp (if compounds are UV-active) and/or by staining with a potassium permanganate (KMnO₄) dip, which visualizes alcohols and other reducible groups as yellow spots on a purple background.
-
Interpretation: The less polar ester should have a high Rf (travel farther up the plate), while the polar alcohol product will have a lower Rf.[3]
-
-
Optimize:
-
If spots are too low (low Rf): The solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., move from 3:1 to 1:1 Hexanes:Ethyl Acetate).[13]
-
If spots are too high (high Rf): The solvent system is too polar. Increase the proportion of the non-polar solvent (e.g., move from 3:1 to 5:1 Hexanes:Ethyl Acetate).[13]
-
For very polar compounds that do not move even in 100% ethyl acetate, a small amount of methanol (1-10%) in dichloromethane or ethyl acetate can be effective.[12][14][15]
-
Problem: A stubborn emulsion formed during the LiAlH₄ workup.
Primary Cause: Finely dispersed aluminum salts formed during the quenching of excess LiAlH₄ are stabilizing the interface between the aqueous and organic layers.[6]
Solution A: Fieser Workup Protocol This method is designed to produce granular, easily filterable aluminum salts.[7][8]
-
Cool the reaction mixture (in ether or THF) to 0 °C in an ice bath.
-
For every X grams of LiAlH₄ used in the reaction, add the following sequentially and dropwise with vigorous stirring:
-
X mL of water
-
X mL of 15% aqueous NaOH solution
-
3X mL of water
-
-
Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes. A white, granular precipitate should form.
-
Add anhydrous magnesium sulfate (MgSO₄) to the slurry and stir for another 15 minutes to remove any remaining water.
-
Filter the entire mixture through a pad of Celite®, washing the filter cake thoroughly with your organic solvent.
Solution B: Rochelle's Salt Workup Sodium potassium tartrate (Rochelle's salt) is excellent for chelating aluminum ions and breaking emulsions.[9]
-
Cool the reaction mixture to 0 °C and cautiously quench any excess LiAlH₄ with ethyl acetate.
-
Add a saturated aqueous solution of Rochelle's salt and stir vigorously. The amount should be sufficient to fully quench the reaction and break the emulsion (often equal in volume to the organic solvent).
-
Continue stirring at room temperature until the two layers become clear. This can take anywhere from 30 minutes to several hours.
-
Separate the layers in a separatory funnel and proceed with back-extraction of the aqueous layer as described previously.
Visualized Workflows
Purification Workflow Diagram
This diagram outlines the logical steps from post-reaction to the final, purified product.
Caption: Decision workflow for the workup and purification of this compound.
Chromatographic Separation Principle
This diagram illustrates how compounds are separated on a polar stationary phase.
Caption: Principle of normal-phase chromatographic separation by polarity.
References
-
LunaLucia2, et al. (2015). Separation of alcohols from esters. Reddit. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Workup for Aluminum Hydride Reductions. Retrieved from [Link]
-
Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
AvogadrosArmy, et al. (2019). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? Reddit. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. Retrieved from [Link]
-
Science Scribe. (2016, October 31). Part 2: Synthesis of an Ester from Alcohol and Carboxylic Acid. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (Oxan-4-yl)methanol. PubChem. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Multiple authors. (2019). How to separate compounds almost with similar polarity (polar compounds) on thin layer chromatography. Quora. Retrieved from [Link]
-
Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. Retrieved from [Link]
-
Multiple authors. (2015). How can I select a solvent system for highly polar compounds to elute in TLC and run column? ResearchGate. Retrieved from [Link]
- Stamicarbon B V. (1994). U.S. Patent No. 5,354,475. Google Patents.
-
Multiple authors. (2014). Can anyone suggest the best method for lithium aluminium hydride work up? ResearchGate. Retrieved from [Link]
-
Multiple authors. (2015). How do I remove long chain alcohol (octanol, decanol, dodecanol) after esterification? ResearchGate. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Separation of Polar and Non-Polar Substances. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Thin Layer Chromatography (TLC) Guide. MIT OpenCourseWare. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2024). Flash Chromatography Basics. Retrieved from [Link]
-
HSC Chemistry Ready. (2021, May 5). Esterification: Reflux, Isolation and Purification. YouTube. Retrieved from [Link]
-
King, T. (n.d.). Successful Flash Chromatography. King Group. Retrieved from [Link]
-
Curly Arrow. (2009, July 22). Lithium Aluminium Hydride Reductions - Rochelle's Salt. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methanol. PubChem. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). (4-methylpyridin-3-yl)methanol Properties. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 10. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. sorbtech.com [sorbtech.com]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chromatography [chem.rochester.edu]
troubleshooting low reactivity of neopentyl-like alcohol in (4-ethoxyoxan-4-yl)methanol
Technical Support Center: (4-Ethoxyoxan-4-yl)methanol Reactivity Guide
Case ID: NEOP-OX-004 Topic: Troubleshooting Low Reactivity & Nucleophilic Substitution Issues Applicable Compound: this compound (CAS: 1879334-33-4) Classification: Hindered Alcohol / Neopentyl-like System
Executive Summary: The "Neopentyl Wall"
Researchers working with This compound often report stalled reactions or poor yields during standard nucleophilic substitutions (e.g., mesylation followed by displacement, or Appel reactions).
The Root Cause: This molecule features a neopentyl-like structural motif.[1] The hydroxymethyl group (
-
Steric Consequence: The
-quaternary center blocks the trajectory of incoming nucleophiles ( backside attack), rendering standard reactions kinetically "forbidden" or extremely slow ( slower than primary alcohols). -
Electronic Consequence: Attempts to force the reaction via carbocation pathways (
) often lead to Wagner-Meerwein rearrangements (ring contraction or alkyl shifts) rather than the desired substitution.
Part 1: Troubleshooting Guide (Q&A)
Q1: Why is my standard mesylation/tosylation protocol yielding <10% conversion or stalling?
Diagnosis: While the formation of the sulfonate ester (activation) is possible, the subsequent displacement is the bottleneck. However, even the activation step can be sluggish due to the steric bulk surrounding the hydroxyl group.
Technical Insight: The C4-ethoxy group adds significant localized bulk. Standard bases like triethylamine (
-
Switch Bases: Use DABCO or Pyridine (less steric demand than
for the catalytic cycle) or a stronger base like NaH to form the alkoxide first. -
Catalysis: Add DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst to accelerate the sulfonyl transfer.
Q2: I successfully made the mesylate, but the nucleophile (e.g., azide, amine) won't displace it. What now?
Diagnosis: You have hit the "Neopentyl Wall." The mesylate is a good leaving group, but not "hot" enough to overcome the steric energy barrier of the neopentyl backside attack. Solution:
-
Upgrade the Leaving Group: Switch from Mesylate (
) to Triflate ( ) . The triflate anion is a "super-leaving group" ( of conjugate acid ) that can facilitate reactions even on hindered substrates where mesylates fail. -
Solvent Effects: Use dipolar aprotic solvents (DMF, DMSO, or NMP) to "naked" the nucleophile, increasing its kinetic energy.
Q3: I tried heating the reaction with HBr to make the bromide, but I see multiple spots on TLC. Why?
Diagnosis: Strong acids and heat promote
Part 2: Optimized Experimental Protocols
Protocol A: High-Reactivity Activation (Triflation)
Best for: Preparing the substrate for difficult nucleophilic substitutions (azides, nitriles).
Reagents:
-
Substrate: this compound (1.0 eq)
-
Reagent: Triflic anhydride (
, 1.2 eq) -
Base: Pyridine (2.0 eq) or 2,6-Lutidine (for acid-sensitive substrates)
-
Solvent: DCM (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under
. Cool DCM solution of the alcohol and base to . Crucial: Low temperature prevents elimination side reactions. -
Addition: Add
dropwise over 20 minutes. The reaction is extremely exothermic. -
Reaction: Allow to warm to
only. Monitor by TLC (Triflates hydrolyze on silica; use neutral alumina or check disappearance of SM). -
Workup: Quench with cold
. Extract rapidly with cold DCM. -
Usage: Do not store. Use the crude triflate immediately in the substitution step.
Protocol B: The Mitsunobu Inversion
Best for: Direct conversion to esters, ethers, or phthalimides (amine precursors) without isolating intermediates.
Reagents:
-
Substrate (1.0 eq)
-
Nucleophile (e.g., Phthalimide, Benzoic acid) (1.2 eq)
-
Phosphine:
(Tributylphosphine) (1.5 eq) - Note: is more nucleophilic and less sterically bulky than , often required for neopentyl alcohols. -
Azodicarboxylate: ADDP (1,1'-(Azodicarbonyl)dipiperidine) or DIAD (1.5 eq).
Step-by-Step:
-
Dissolve Substrate, Nucleophile, and Phosphine in anhydrous THF or Toluene.
-
Cool to
.[2][3] -
Add ADDP/DIAD dropwise.
-
Sonication Option: If the reaction stalls at RT, use an ultrasonic bath. Sonication has been shown to disrupt aggregates and accelerate Mitsunobu reactions on hindered substrates.
-
Heat to
only if necessary.
Part 3: Comparative Reactivity Data
Table 1: Relative Rates of
| Substrate Type | Structure | Relative Rate ( | Recommended Strategy |
| Primary (Standard) | 1 (Baseline) | Mesylate / Tosylate | |
| 0.03 | Tosylate + Heat | ||
| Neopentyl (Target) | Triflate / Mitsunobu |
Part 4: Mechanistic Visualization
The following diagram illustrates the steric clash preventing standard attack and the rearrangement risk if a cation forms.
Caption: Figure 1. Reaction pathways for neopentyl-like alcohols. The "Steric Block" at the beta-position severely inhibits the
References
-
Dodge, J. A., Nissen, J. S., & Presnell, M. (1996).[4] A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol. Organic Syntheses, 73, 110. [Link]
-
Sanderson, W. A., & Mosher, H. S. (1966). Rearrangement of Neopentyl Alcohol. Journal of the American Chemical Society. (Cited via ACS Omega snippets on neopentyl kinetics). [Link]
-
Master Organic Chemistry. (2020). The Mitsunobu Reaction: Mechanism and Utility. [Link]
-
PubChem. (n.d.). This compound Compound Summary. [Link]
-
Griffith University. (n.d.). The effect of solvent polarity on the rate of the Mitsunobu esterification reaction. [Link]
Sources
Technical Support Center: Minimizing Side Reactions in the Reduction of 4-Ethoxyoxan-4-carboxylate
Welcome to the technical support center for the reduction of 4-ethoxyoxan-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific chemical transformation. As Senior Application Scientists, we understand the nuances of this reaction and have compiled this resource to help you navigate potential challenges and minimize unwanted side reactions.
The reduction of the ester functional group in 4-ethoxyoxan-4-carboxylate to its corresponding primary alcohol, 4-(hydroxymethyl)tetrahydropyran-4-ol, is a critical step in the synthesis of various complex molecules. However, the presence of the oxane ring introduces specific challenges that can lead to undesired byproducts. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and high-yielding reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of reducing 4-ethoxyoxan-4-carboxylate?
The main objective is to selectively reduce the ethyl ester group to a primary alcohol, yielding 4-(hydroxymethyl)tetrahydropyran-4-ol, while keeping the tetrahydropyran (oxane) ring intact.
Q2: What are the most common side reactions observed during this reduction?
The two most prevalent side reactions are:
-
Over-reduction: If a diol is formed, it indicates that the starting material might not have been the intended 4-ethoxyoxan-4-carboxylate but rather a related compound with an additional reducible group. The primary reduction product is already a diol.
-
Ring-opening: The ether linkage in the oxane ring can be susceptible to cleavage by certain strong reducing agents, particularly under harsh conditions.[1][2]
Q3: Which reducing agents are typically employed for this type of ester reduction?
Commonly used hydride-based reducing agents include:
-
Lithium aluminum hydride (LiAlH₄): A very powerful and non-selective reducing agent.[3][4]
-
Sodium borohydride (NaBH₄): Generally too mild to reduce esters under standard conditions, but its reactivity can be enhanced.[4][5][6]
-
Diisobutylaluminum hydride (DIBAL-H): A strong and bulky reducing agent that offers greater selectivity, especially at low temperatures.[4][7]
-
Lithium borohydride (LiBH₄): More reactive than NaBH₄ and can reduce esters.[4]
Q4: Why is the choice of solvent critical for this reaction?
The choice of solvent is crucial for several reasons. Firstly, strong reducing agents like LiAlH₄ are highly reactive and can react violently with protic solvents such as water or alcohols.[3] Therefore, anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are mandatory for LiAlH₄ reductions. Secondly, the solubility of the substrate and the reducing agent in the chosen solvent will affect the reaction rate and efficiency.
Troubleshooting Guide: Navigating Common Experimental Issues
Problem 1: My reaction is producing a diol, but I expected a single primary alcohol.
Analysis: The expected product from the reduction of 4-ethoxyoxan-4-carboxylate is, in fact, a diol: 4-(hydroxymethyl)tetrahydropyran-4-ol. The starting material contains a tertiary alcohol and an ester. The reduction of the ester group to a primary alcohol will result in a molecule with two hydroxyl groups. If you are observing the formation of a diol, your reaction is likely proceeding as expected.
Recommendation: Confirm the structure of your starting material and the expected product. The nomenclature "4-ethoxyoxan-4-carboxylate" implies the presence of an ester at the 4-position of the oxane ring. A more systematic name would be ethyl 4-hydroxytetrahydropyran-4-carboxylate. Its reduction will furnish 4-(hydroxymethyl)tetrahydropyran-4-ol.
Problem 2: I am observing significant ring-opening of the tetrahydropyran ring.
Causality: Strong, non-selective reducing agents like LiAlH₄ can sometimes lead to the cleavage of cyclic ethers, especially if the reaction is heated for an extended period.[1][2][8] The Lewis acidic nature of the aluminum species can coordinate to the ether oxygen, weakening the C-O bonds and facilitating ring-opening.
Solutions:
-
Employ a Milder or More Selective Reducing Agent:
-
Diisobutylaluminum hydride (DIBAL-H) is an excellent alternative. Its bulky nature and the ability to perform the reduction at very low temperatures (e.g., -78 °C) significantly enhance selectivity and reduce the likelihood of ring-opening.[7][9][10]
-
Lithium borohydride (LiBH₄) is less reactive than LiAlH₄ and can be a suitable option for this transformation.[4]
-
-
Strict Control of Reaction Conditions:
-
Temperature: Perform the reduction at the lowest effective temperature. For LiAlH₄, this may mean starting at 0 °C and slowly warming to room temperature, avoiding prolonged heating or refluxing if possible.[8]
-
Stoichiometry: Use the minimum required excess of the reducing agent. An excess of a powerful reducing agent increases the probability of side reactions.
-
Problem 3: The reaction stops at the aldehyde stage, or I have a mixture of aldehyde and alcohol.
Causality: This outcome is most common when using DIBAL-H. DIBAL-H is well-known for the partial reduction of esters to aldehydes, a reaction that is typically carried out at -78 °C with a single equivalent of the reagent.[7][9][11] If the reaction is not allowed to warm up or if an insufficient amount of reducing agent is used, the reaction may not proceed to the alcohol.
Solutions:
-
Adjust the DIBAL-H Protocol for Full Reduction:
-
Stoichiometry: To ensure complete reduction to the primary alcohol, use an excess of DIBAL-H (typically 2.5-3.0 equivalents).
-
Temperature: After the initial addition at low temperature (e.g., -78 °C or 0 °C), allow the reaction to slowly warm to room temperature and stir for several hours to ensure the reduction of the intermediate aldehyde.
-
-
Switch to a Different Reducing Agent:
-
If precise control of the DIBAL-H reaction proves difficult, switching to LiAlH₄ will almost certainly drive the reaction to the desired primary alcohol, as the intermediate aldehyde is more reactive than the starting ester.[3]
-
Problem 4: I am observing low or no conversion of my starting material.
Causality: Several factors can contribute to a stalled reaction:
-
Inactive Reducing Agent: Hydride reducing agents are sensitive to moisture and air. Improper storage or handling can lead to their decomposition and loss of reactivity.
-
Insufficient Reagent: Ester reductions require at least two equivalents of hydride.[3] If the stoichiometry is not calculated correctly or if some of the reagent has degraded, the reaction may not go to completion.
-
Low Temperature: While low temperatures are good for selectivity, they can also slow down the reaction rate significantly. The reaction may require more time or a higher temperature to proceed.
Solutions:
-
Verify Reagent Quality:
-
Use freshly opened or properly stored hydride reagents.
-
If in doubt, titrate the hydride solution to determine its exact molarity before use.
-
-
Optimize Reaction Conditions:
-
Stoichiometry: Ensure you are using a sufficient excess of the reducing agent (e.g., 1.5-2.0 equivalents of LiAlH₄ for an ester).
-
Temperature and Time: If the reaction is sluggish at low temperatures, consider slowly warming it to room temperature or even gently heating it under reflux, while monitoring for the formation of side products by TLC or GC-MS.[8]
-
Comparative Analysis of Reducing Agents
| Reducing Agent | Formula | Reactivity | Selectivity | Typical Solvents | Key Considerations |
| Lithium Aluminum Hydride | LiAlH₄ | Very High | Low | Anhydrous Ether, THF | Powerful, reduces most carbonyls.[1][3] Can cause ring-opening.[2] Must be used in anhydrous conditions. |
| Sodium Borohydride | NaBH₄ | Low | High | Methanol, Ethanol | Generally does not reduce esters unless additives are used or under harsh conditions.[4][5][6] |
| Diisobutylaluminum Hydride | DIBAL-H | High | High (at low temp) | Toluene, Hexane, DCM | Can selectively reduce esters to aldehydes at -78°C.[7][9] Excess reagent and warmer temperatures yield alcohols. |
| Lithium Borohydride | LiBH₄ | Moderate | Moderate | THF, Ether | More reactive than NaBH₄ and can reduce esters.[4] A good compromise between reactivity and selectivity. |
Visualized Reaction Pathways and Workflows
Desired Reaction vs. Potential Side Reactions
Caption: A logical workflow for troubleshooting common reduction issues.
Experimental Protocols
Protocol 1: General Reduction with Lithium Aluminum Hydride (LiAlH₄)
WARNING: LiAlH₄ reacts violently with water and other protic solvents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.5-2.0 equivalents) and anhydrous THF.
-
Cooling: Cool the stirred suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve ethyl 4-hydroxytetrahydropyran-4-carboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and slowly adding water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This is the Fieser workup method.
-
Workup: A granular precipitate should form. Stir for an additional 30 minutes, then filter the mixture through a pad of Celite®, washing the solid with THF or ethyl acetate.
-
Isolation: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 4-(hydroxymethyl)tetrahydropyran-4-ol. Purify as necessary via column chromatography.
Protocol 2: Selective Reduction with Diisobutylaluminum Hydride (DIBAL-H)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of ethyl 4-hydroxytetrahydropyran-4-carboxylate (1.0 equivalent) in anhydrous toluene or dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
DIBAL-H Addition: Add a solution of DIBAL-H in hexanes or toluene (2.5-3.0 equivalents) dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours. Then, remove the cooling bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Quenching: Cool the reaction to 0 °C and slowly add methanol to quench the excess DIBAL-H. Then, carefully add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form (this can take several hours).
-
Workup: Separate the organic layer, and extract the aqueous layer with ethyl acetate or DCM (3x).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting 4-(hydroxymethyl)tetrahydropyran-4-ol by column chromatography.
References
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]
- Google Patents. (n.d.). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of Some Hydroxymethyl Derivatives of 4H-Pyran-4-ones via N–O Bond Cleavage. Retrieved from [Link]
-
YouTube. (2018). Reduction of cyclic ether with LiAlH4. Retrieved from [Link]
-
ResearchGate. (2017). Why some esters can be reduced by sodium borohydride? Retrieved from [Link]
-
YouTube. (2020). Reduction of Esters With DIBAL-H. Retrieved from [Link]
-
Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]
-
Chemtogether. (n.d.). A Quick Guide to Reductions in Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP1533307A1 - Process for producing tetrahydropyran-4-ol, intermediate therefor, and process for producing the same.
-
Chemistry LibreTexts. (2023). Esters can be converted aldehydes using diisobutylaluminum hydride (DIBAH). Retrieved from [Link].
-
ACS Publications. (n.d.). Reduction of esters to alcohols by means of sodium borohydride in polyethylene glycols. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reduction of esters to primary alcohols using LiAlH4. Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to the 1H NMR Spectrum of (4-ethoxyoxan-4-yl)methanol: Analysis, Comparison, and Best Practices
Introduction: The Role of NMR in Structural Elucidation
In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of success. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out for its ability to provide a detailed atomic-level map of a molecule.[1] This guide offers an in-depth analysis of the ¹H NMR spectrum of (4-ethoxyoxan-4-yl)methanol, a substituted tetrahydropyran (oxane) derivative. We will dissect its expected spectral features, compare it with related structures, and provide robust experimental protocols to ensure high-fidelity data acquisition and interpretation. This document is designed for researchers and scientists who require not just data, but a foundational understanding of the principles guiding the analysis.
Deconstructing the Molecule: Predicted ¹H NMR Spectrum
The chemical structure of this compound presents several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The interpretation of the spectrum relies on three key pillars: chemical shift (δ), signal multiplicity (splitting pattern), and integration (proton count).
The reference standard for ¹H NMR is typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.0 ppm.[2][3] Protons in environments with lower electron density are "deshielded" and appear at higher chemical shifts (downfield), while those in electron-rich environments are "shielded" and appear at lower chemical shifts (upfield).[4][5][6]
Let's break down the predicted spectrum for this compound.
Caption: Structure of this compound with proton labels.
Detailed Spectral Analysis
-
Oxane Ring Protons (Ha & Hb):
-
Chemical Shift (δ): The protons on the oxane ring are split into two groups. The four protons adjacent to the ring oxygen (Hb, at C2 and C6) are deshielded due to the electronegativity of oxygen and are expected to resonate around δ 3.6-3.8 ppm .[7][8] The four protons at C3 and C5 (Ha) are further from the oxygen and will appear more upfield, likely in the δ 1.6-1.8 ppm range.
-
Multiplicity: Due to the chair conformation of the six-membered ring, the axial and equatorial protons are non-equivalent. This, combined with vicinal coupling to neighboring protons, will result in complex, overlapping multiplets for both Ha and Hb. The coupling constants are highly dependent on the dihedral angle between the protons.[9] Expect large axial-axial couplings (³Ja,a ≈ 7–12 Hz) and smaller axial-equatorial and equatorial-equatorial couplings (³Ja,e, ³Je,e ≈ 2–5 Hz).[9]
-
Integration: Each multiplet (for Ha and Hb) will integrate to 4 protons.
-
-
Ethoxy Group Protons (-OCH2CH3):
-
Methylene Protons (Hc): The methylene (-CH₂-) protons are adjacent to an oxygen atom, placing their signal around δ 3.5 ppm . They are coupled to the three methyl protons (Hd), so the signal will be a quartet (n+1 = 3+1 = 4). The coupling constant (³J) is typically around 7 Hz .[10]
-
Methyl Protons (Hd): The methyl (-CH₃) protons are in a standard alkyl environment and will resonate upfield, around δ 1.2 ppm . They are coupled to the two methylene protons (Hc), resulting in a triplet (n+1 = 2+1 = 3) with a coupling constant of ~7 Hz .
-
Integration: The Hc quartet will integrate to 2 protons, and the Hd triplet will integrate to 3 protons.
-
-
Hydroxymethyl Group Protons (-CH2OH):
-
Methylene Protons (He): These two protons are attached to a carbon bonded to both a quaternary carbon and a hydroxyl group. They have no adjacent non-equivalent protons to couple with, so they will appear as a sharp singlet . Their proximity to the oxygen atom places their chemical shift around δ 3.5-3.7 ppm .
-
Hydroxyl Proton (Hf): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. It can appear anywhere from δ 1 to 5 ppm or even broader.[11] The signal is often broad and may not show coupling.[12] In a deuterated solvent like methanol-d₄, this proton can exchange with deuterium, causing the signal to diminish or disappear entirely.
-
Integration: The He singlet will integrate to 2 protons, and the Hf signal, if sharp enough to integrate, will correspond to 1 proton.
-
Summary of Predicted ¹H NMR Data
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ha (4H) | ~ 1.6 - 1.8 | Multiplet | Complex | 4H |
| Hb (4H) | ~ 3.6 - 3.8 | Multiplet | Complex | 4H |
| Hc (2H) | ~ 3.5 | Quartet | ~ 7 | 2H |
| Hd (3H) | ~ 1.2 | Triplet | ~ 7 | 3H |
| He (2H) | ~ 3.5 - 3.7 | Singlet | N/A | 2H |
| Hf (1H) | ~ 1 - 5 (variable) | Broad Singlet | N/A | 1H |
Comparative Analysis: Contextualizing the Spectrum
Comparison with Tetrahydropyran (THP)
To appreciate the influence of the substituents at the C4 position, it is instructive to compare the predicted spectrum with that of the parent molecule, tetrahydropyran. The ¹H NMR spectrum of THP shows two main signals: a multiplet around δ 3.65 ppm for the four protons at C2/C6 and another multiplet around δ 1.59 ppm for the six protons at C3/C4/C5.[7] In our target molecule, the substitution at C4 removes the C4 protons and introduces new signals for the ethoxy and hydroxymethyl groups, providing a clear spectral signature for the substitution pattern.
Potential Impurities and Their Signatures
A crucial aspect of spectral analysis is the identification of signals that do not belong to the target compound. These can arise from residual solvents or synthetic byproducts.
-
Solvents: Common laboratory solvents have well-documented chemical shifts. For example, if chloroform-d (CDCl₃) is used, a residual solvent peak will appear at δ 7.26 ppm. In methanol-d₄ (CD₃OD), the residual peak is seen around δ 3.31 ppm.[13] Water typically appears as a broad singlet, with its position varying by solvent (e.g., δ 1.56 in CDCl₃, δ 4.87 in CD₃OD).
-
Starting Materials/Byproducts: Impurities such as ethanol or methanol could be present.[14] Ethanol would show a quartet around δ 3.65 ppm and a triplet at δ 1.17 ppm (in D₂O). Methanol appears as a singlet around δ 3.3-3.5 ppm.[2][15]
Experimental Protocol for High-Resolution ¹H NMR
Adherence to a meticulous experimental protocol is paramount for acquiring high-quality, reproducible NMR data.
Step 1: Sample Preparation
The goal is to create a homogeneous solution free of particulate matter.[16]
-
Weighing the Sample: Accurately weigh 2-5 mg of this compound. This concentration is typically sufficient for routine ¹H NMR analysis.[16][17]
-
Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample.[18][19] Chloroform-d (CDCl₃) is a good first choice for many organic molecules. For compounds with higher polarity or to observe proton exchange, methanol-d₄ (CD₃OD) is an excellent alternative.[16]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to a clean, small vial containing the sample.[17] Gently vortex or swirl to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality, clean 5 mm NMR tube. Avoid transferring any solid particulates.
-
Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.0 ppm), though modern spectrometers can also reference the residual solvent peak.[3][17]
Step 2: Data Acquisition
These are general parameters; specific settings may be optimized on the spectrometer.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and the sample will be shimmed to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Experiment: Standard 1D proton experiment.
-
Pulse Angle: 30-45 degrees is often a good compromise between signal intensity and relaxation time.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Workflow for NMR Data Processing and Analysis
The raw output from the spectrometer is a Free Induction Decay (FID) signal, which must be mathematically processed to generate the frequency-domain spectrum we interpret.[20]
Caption: Workflow for 1H NMR spectrum acquisition and analysis.
-
Fourier Transformation (FT): The time-domain FID is converted into a frequency-domain spectrum.[21]
-
Phase Correction: The peaks in the spectrum are manually or automatically adjusted to be purely absorptive (positive and symmetrical).
-
Baseline Correction: The baseline of the spectrum is flattened to ensure accurate integration.
-
Referencing: The chemical shift axis is calibrated, typically by setting the TMS peak to 0.0 ppm or the residual solvent peak to its known value.
-
Integration: The area under each peak is calculated. These areas are proportional to the number of protons giving rise to the signal.
-
Peak Picking and Analysis: The chemical shift, multiplicity, and coupling constants for each signal are determined and compared against the predicted values to confirm the molecular structure.[22]
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of information that, when correctly interpreted, serves as a definitive fingerprint of its molecular structure. By systematically analyzing the chemical shifts, coupling patterns, and integrations, and by comparing these features to known values and related compounds, researchers can confidently verify the identity and purity of their sample. The protocols and analytical workflow detailed in this guide provide a robust framework for obtaining and interpreting high-quality NMR data, a critical step in advancing scientific research and development.
References
-
Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
University of Illinois. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ResearchGate. (2016, August). Selected hydroxymethyl region of the 1H NMR spectrum. Retrieved from [Link]
-
MathWorks. (2024, June 14). NMR Data Processing and Analysis. MATLAB Central File Exchange. Retrieved from [Link]
-
ResearchGate. (2015, September 18). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]
-
Morris, G. A. (n.d.). NMR Data Processing. Retrieved from [Link]
-
ResearchGate. (2025, August 11). Influence of Feedstock Purity on Methanol Production Efficiency. Retrieved from [Link]
-
Modgraph. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]
-
ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Fitzpatrick, M. (2015, October 17). 1D 1H NMR data processing. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated). Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Retrieved from [Link]
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Reddit. (2019, August 20). Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane. r/chemistry. Retrieved from [Link]
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Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University of California, San Diego. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]
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University of Calgary. (n.d.). Chemical shifts. Retrieved from [Link]
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Reddit. (2023, March 16). Hydroxyl Groups in NMR. r/Chempros. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]
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Navigating the Labyrinth of ¹³C NMR: A Comparative Guide to the Quaternary Carbon Chemical Shift in 4-Ethoxytetrahydropyran
For the discerning researcher in structural elucidation and drug development, the precise assignment of ¹³C NMR signals is paramount. This guide provides an in-depth analysis of the chemical shift for the quaternary carbon in 4-ethoxytetrahydropyran, a common structural motif. Moving beyond a simple data repository, we will dissect the underlying principles governing its spectral behavior, offer a comparative analysis with analogous structures, and present a robust experimental protocol for its unambiguous identification.
The Theoretical Bedrock: Understanding the Electronic Environment of the C4 Quaternary Carbon
The chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment. For the quaternary carbon at the C4 position of 4-ethoxytetrahydropyran, two primary factors dictate its resonance frequency: the inductive effect of the two oxygen atoms and the overall stereoelectronic environment of the tetrahydropyran ring.
The C4 carbon is directly bonded to two oxygen atoms: one from the tetrahydropyran ring and one from the ethoxy substituent. Oxygen, being highly electronegative, withdraws electron density from the C4 carbon. This "deshielding" effect reduces the electron density around the carbon nucleus, causing it to experience a stronger magnetic field and resonate at a higher frequency (a downfield shift) compared to a typical aliphatic carbon.[1][2] Generally, carbons in ethers and alcohols (C-O bonds) resonate in the range of 50-90 ppm.[2]
Quaternary carbons, by their nature, lack directly attached protons. In standard proton-decoupled ¹³C NMR spectra, this has two consequences. Firstly, they do not benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal of protonated carbons.[3] This typically results in a weaker signal intensity for quaternary carbons compared to their protonated counterparts. Secondly, the absence of one-bond C-H coupling leads to a sharp, singlet peak, aiding in its initial identification.[3]
To predict the chemical shift of the C4 quaternary carbon in 4-ethoxytetrahydropyran, we can start with the parent tetrahydropyran structure and consider the substituent effects. The chemical shifts for tetrahydropyran are approximately 68.5 ppm for C2/C6 and 26.5 ppm for C3/C5, with C4 at a similar value to C3/C5. The introduction of an ethoxy group at the C4 position will induce a significant downfield shift.
A Comparative Analysis: Benchmarking Against Structurally Related Compounds
To provide a practical context for the expected chemical shift of the quaternary carbon in 4-ethoxytetrahydropyran, a comparison with structurally analogous compounds is invaluable. The following table summarizes the reported ¹³C NMR chemical shifts for the C4 carbon in tetrahydropyran and related derivatives.
| Compound Name | Structure | C4 Chemical Shift (ppm) | Solvent |
| Tetrahydropyran | ~26.5 | CDCl₃ | |
| 4-Methyltetrahydropyran | ~32.0 | CDCl₃ | |
| 4-Hydroxytetrahydropyran | ~66.0 | CDCl₃ | |
| 4-Ethoxytetrahydropyran (Predicted) | ~95 - 105 | CDCl₃ | |
| 4-Hydroxy-4-methyltetrahydropyran-2-one | Not directly comparable due to lactone | Water |
Experimental Protocol for the Unambiguous Identification of the C4 Quaternary Carbon
The following protocol outlines a comprehensive approach to acquire and interpret the ¹³C NMR spectrum of 4-ethoxytetrahydropyran, with a focus on identifying the quaternary carbon.
Sample Preparation
-
Dissolve approximately 10-20 mg of 4-ethoxytetrahydropyran in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for small organic molecules and its residual solvent peak at ~77.16 ppm provides a convenient internal reference.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
NMR Data Acquisition
A standard ¹³C NMR spectrum with proton decoupling is the primary experiment. To definitively identify the quaternary carbon, additional spectral editing experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) are essential.
-
Standard ¹³C {¹H} Spectrum:
-
This experiment will show all unique carbon signals as singlets. The quaternary carbon is expected to be of lower intensity.
-
-
DEPT-135 and DEPT-90 Experiments:
-
The DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent in this spectrum.[4][5][6]
-
By comparing the standard ¹³C spectrum with the DEPT spectra, the signal that is present in the standard spectrum but absent in both DEPT-135 and DEPT-90 can be unequivocally assigned to the quaternary carbon.
-
-
2D NMR (HSQC and HMBC):
-
A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates carbon atoms with their directly attached protons. The quaternary carbon will not show a correlation in the HSQC spectrum.[7][8]
-
A Heteronuclear Multiple Bond Correlation (HMBC) spectrum shows correlations between carbons and protons that are two or three bonds away. The quaternary C4 carbon should show correlations to the protons on the ethoxy group (CH₂) and the protons on C3 and C5 of the tetrahydropyran ring. This provides definitive confirmation of its assignment.[7]
-
Data Acquisition and Processing Workflow
Caption: Experimental workflow for the identification of the quaternary carbon.
Interpreting the Data: What to Expect
Based on the theoretical principles and comparative data, the ¹³C NMR spectrum of 4-ethoxytetrahydropyran is expected to exhibit a weak singlet in the region of 95-105 ppm. This signal will be absent in both DEPT-135 and DEPT-90 spectra. In an HMBC experiment, this signal should show correlations to the methylene protons of the ethoxy group and the methylene protons at the C3 and C5 positions of the tetrahydropyran ring.
Logical Relationship of Influencing Factors
Caption: Factors influencing the C4 quaternary carbon chemical shift.
Conclusion
The precise identification of the quaternary carbon in 4-ethoxytetrahydropyran is readily achievable through a combination of standard ¹³C NMR spectroscopy and spectral editing techniques like DEPT. While a definitive experimental value is not broadly published, a strong prediction based on established principles of substituent effects places its chemical shift in the 95-105 ppm range. By following the detailed experimental protocol and comparative analysis presented in this guide, researchers can confidently assign this and similar quaternary carbon signals, thereby accelerating their structural elucidation and drug development endeavors.
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Oregon State University. ¹³C NMR Chemical Shift. [Link]
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Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of (4-ethoxyoxan-4-yl)methanol
The Structural Context: (4-ethoxyoxan-4-yl)methanol
This compound is a unique molecule featuring a central six-membered tetrahydropyran (oxane) ring, substituted at the 4-position with both an ethoxy group and a hydroxymethyl group. This combination of a cyclic ether, a primary alcohol, and an ether linkage presents a fascinating case for fragmentation analysis, as each functional group will influence the molecule's behavior under electron ionization. Understanding these fragmentation pathways is critical for its unambiguous identification in a complex mixture or as a novel synthesized compound.
Predicting the Fragmentation Symphony: A Mechanistic Deep Dive
Upon electron ionization, this compound will form a molecular ion (M+•). Due to the presence of multiple heteroatoms, the molecular ion peak is anticipated to be of low abundance or potentially absent, a common characteristic for both alcohols and ethers which tend to fragment readily.[1][2] The fragmentation cascade will be driven by the energetically favorable formation of stable carbocations and neutral losses.
The primary fragmentation mechanisms expected to govern the breakdown of this compound are alpha-cleavage, ring fragmentation, and the loss of neutral molecules.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage at the Hydroxymethyl Group: The C-C bond adjacent to the oxygen of the hydroxymethyl group is a prime site for alpha-cleavage. This would result in the loss of a CH₂OH radical (31 u), leading to a stable oxonium ion.
-
Alpha-Cleavage at the Ethoxy Group: Similarly, alpha-cleavage can occur at the C-C bond of the ethoxy group, leading to the loss of an ethyl radical (•CH₂CH₃, 29 u) or, less favorably, a cleavage of the C-O bond to lose an ethoxy radical (•OCH₂CH₃, 45 u).
-
Ring Opening and Fragmentation: Cyclic ethers can undergo ring opening initiated by the ionization of the ring oxygen.[3] Subsequent cleavages can lead to a variety of fragment ions. For tetrahydropyran derivatives, the loss of side chains is often more favorable than extensive ring fragmentation.[3]
-
Loss of Neutral Molecules: The molecule can undergo the loss of stable neutral molecules such as water (H₂O, 18 u) from the alcohol moiety, especially in subsequent fragmentation steps of larger fragments, and ethylene (C₂H₄, 28 u) via a McLafferty-type rearrangement involving the ethoxy group.
The interplay of these pathways will generate a characteristic mass spectrum. Below is a table summarizing the predicted major fragments and their corresponding mass-to-charge ratios (m/z).
| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragmentation Pathway | Significance |
| 145 | •CH₃ (15 u) | Cleavage within the ethoxy group | Minor |
| 131 | •CH₂OH (31 u) | Alpha-cleavage at the hydroxymethyl group | Major, diagnostic |
| 115 | •OCH₂CH₃ (45 u) | Loss of the ethoxy radical | Moderate |
| 103 | C₃H₇O (59 u) | Ring fragmentation | Moderate |
| 87 | C₄H₉O (73 u) | Ring fragmentation with rearrangement | Moderate |
| 85 | C₅H₁₁O (87 u) | Loss of the ethoxy and hydroxymethyl groups | Minor |
| 73 | Fragment corresponding to [C₄H₉O]+ | Moderate | |
| 57 | Fragment corresponding to [C₄H₉]+ or [C₃H₅O]+ | Common fragment | |
| 45 | Fragment corresponding to [CH₃CH₂O]+ | Diagnostic for ethoxy group | |
| 31 | Fragment corresponding to [CH₂OH]+ | Diagnostic for primary alcohol |
This predictive table provides a roadmap for interpreting the experimental mass spectrum of this compound. The presence of key fragments at m/z 131, 45, and 31 would be strong indicators for the proposed structure.
Visualizing the Fragmentation Pathways
To further elucidate the proposed fragmentation mechanisms, the following diagrams generated using Graphviz (DOT language) illustrate the key bond cleavages.
Caption: Primary fragmentation pathways of the molecular ion.
A Comparative Perspective: Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves orthogonal techniques that provide complementary information.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Provides unambiguous structural determination. | Requires a larger sample amount and a pure sample. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule (e.g., O-H stretch for the alcohol, C-O stretch for the ethers). | Rapid and non-destructive. | Provides limited information on the overall molecular structure. |
| Gas Chromatography (GC) | Separation of volatile and semi-volatile compounds. Retention time can be used for identification when coupled with a mass spectrometer (GC-MS). | High separation efficiency. | The compound must be volatile and thermally stable. |
In the context of this compound, NMR spectroscopy would be the gold standard for definitive structure confirmation. However, GC-MS provides a powerful combination of separation and identification, with the mass spectrum serving as a crucial piece of the puzzle. IR spectroscopy would quickly confirm the presence of the key alcohol and ether functional groups.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For researchers aiming to analyze this compound or similar compounds, the following GC-MS protocol provides a robust starting point.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 30 - 400
-
Solvent Delay: 3 minutes
This protocol is a standard method that should provide good chromatographic separation and a clear mass spectrum for this compound. Optimization of the temperature program may be necessary depending on the specific instrument and sample matrix.
Conclusion
The structural characterization of novel molecules like this compound is a critical task in chemical and pharmaceutical research. While direct experimental mass spectral data is not always available, a deep understanding of fundamental fragmentation principles allows for the construction of a reliable predictive framework. The expected fragmentation pattern of this compound is dominated by alpha-cleavages adjacent to its oxygen atoms and characteristic neutral losses, providing a unique fingerprint for its identification. By integrating this mass spectrometric analysis with complementary techniques such as NMR and IR spectroscopy, researchers can achieve a high level of confidence in their structural assignments. The provided GC-MS protocol serves as a practical guide for the experimental analysis of this and related compounds, empowering scientists to confidently navigate the complexities of molecular structure elucidation.
References
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Mass Spectrometry Part 4-Fragmentation in Ethers. (2023, January 25). YouTube. Retrieved from [Link]
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Mass Spectrometry of Alcohols. Chemistry Steps. Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
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A Comparative Guide for Medicinal Chemists: (4-ethoxyoxan-4-yl)methanol vs. Cyclohexyl Analogs as Bioisosteres
Introduction: The Rationale for Bioisosteric Replacement
In the landscape of modern drug discovery, the strategic modification of a lead compound is a cornerstone of optimizing its pharmacological profile. Bioisosterism, the practice of substituting one group of atoms in a molecule with another that has similar physical or chemical properties, is a powerful tool in this endeavor.[1][2][3] The goal is to enhance desired properties such as potency, selectivity, and metabolic stability while mitigating undesirable ones like toxicity or poor pharmacokinetics.[4][5]
This guide provides an in-depth comparison of two key bioisosteres: the saturated carbocycle, cyclohexylmethanol, and its heterocyclic counterpart, (4-ethoxyoxan-4-yl)methanol. The replacement of a cyclohexyl ring with a tetrahydropyran (THP) ring represents a classic bioisosteric shift.[6] While the cyclohexyl group offers a rigid, three-dimensional scaffold that can improve binding affinity over linear alkyl chains[7], the introduction of a heteroatom in the THP ring can profoundly alter key drug-like properties. This includes modulating lipophilicity, introducing a potential hydrogen bond acceptor, and blocking a potential site of metabolism.[6]
We will explore the comparative physicochemical properties, pharmacokinetic implications, and pharmacodynamic potential of these two analogs, supported by detailed experimental protocols to empower researchers in their own discovery campaigns.
Molecular Structures and Core Physicochemical Properties
The fundamental difference between the two scaffolds is the replacement of a methylene group (-CH2-) in the cyclohexane ring with an oxygen atom in the tetrahydropyran ring. This seemingly minor change has significant consequences for the molecule's interaction with its biological environment.
Figure 1: Core structures of the heterocyclic and carbocyclic analogs.
The introduction of the ether oxygen and the additional ethoxy group in the tetrahydropyran analog significantly alters its physicochemical profile compared to the simpler cyclohexylmethanol. These differences are critical predictors of a compound's behavior in vivo.
| Property | This compound | Cyclohexylmethanol | Rationale for Difference |
| Molecular Formula | C8H16O3[8] | C7H14O[9] | Addition of an ethoxy group and replacement of CH2 with O. |
| Molecular Weight ( g/mol ) | 160.21 (calculated) | 114.19[10] | The THP analog is a larger, more complex molecule. |
| Calculated XLogP3 | 0.0[8] | 1.9[11] | The ether oxygens in the THP ring significantly increase polarity, reducing lipophilicity. |
| Topological Polar Surface Area (TPSA) | 38.7 Ų (calculated) | 20.2 Ų[11] | The two additional oxygen atoms in the THP analog act as polar centers. |
| Hydrogen Bond Donor Count | 1 | 1 | Both molecules possess one hydroxyl group. |
| Hydrogen Bond Acceptor Count | 3 | 1 | The THP analog has three oxygen atoms (hydroxyl, ether, ethoxy) capable of accepting hydrogen bonds, versus only one for the cyclohexyl analog.[11] |
Comparative Analysis: ADME Profile
Lipophilicity and Solubility
The partition coefficient (LogP) or distribution coefficient (LogD at physiological pH) is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties. The significantly lower calculated XLogP3 of the THP analog (0.0) compared to cyclohexylmethanol (1.9) indicates a substantial decrease in lipophilicity.[8][11]
-
Expert Insight: This shift is a primary reason for choosing a THP bioisostere. High lipophilicity can lead to poor aqueous solubility, non-specific binding, and increased metabolic turnover. By reducing the LogP, the this compound analog is predicted to have higher aqueous solubility, which is often a prerequisite for oral bioavailability.[12] However, excessive polarity can hinder membrane permeability, so a balance must be struck.
Metabolic Stability
The replacement of a carbon atom with an oxygen atom in the ring structure can directly block a site of potential metabolism. Cyclohexane rings are susceptible to oxidation by cytochrome P450 (CYP) enzymes, often leading to rapid clearance.
-
Expert Insight: The ether linkage in the tetrahydropyran ring is generally more stable to oxidative metabolism than a corresponding methylene group. This makes the THP scaffold an attractive choice when the lead compound suffers from high metabolic turnover at the cycloalkane ring. A head-to-head comparison using a human liver microsomal (HLM) stability assay is the definitive experiment to validate this hypothesis. A compound with greater stability in HLM will have a longer half-life, potentially allowing for less frequent dosing in a clinical setting.[13]
Pharmacodynamic Implications: Target Engagement
The introduction of a hydrogen bond acceptor is a key pharmacodynamic consideration. The ether oxygen of the THP ring can form a hydrogen bond with a suitable donor residue (e.g., the backbone N-H of an amino acid or a polar side chain) in a protein's binding pocket.
-
Expert Insight: This additional interaction point can significantly increase binding affinity and selectivity for the target protein compared to the relatively inert cyclohexyl ring.[6] If structural biology data or molecular modeling suggests a hydrogen bond donor is available in the target's active site, synthesizing the THP analog is a rational design choice. A competitive receptor binding assay is the standard method to quantify these differences in affinity (Ki or IC50 values).
Experimental Protocols
To empirically validate the predicted differences, the following standardized assays are essential. The choice of these specific protocols is based on their industry-wide acceptance as robust and reproducible methods for characterizing drug candidates.
LogD7.4 Determination: Shake-Flask Method
This method is considered the "gold standard" for measuring lipophilicity due to its direct measurement of partitioning at equilibrium.[14][15][16]
Figure 2: Workflow for LogD determination via the shake-flask method.
Step-by-Step Protocol:
-
Preparation: Prepare n-octanol saturated with phosphate-buffered saline (PBS, pH 7.4) and PBS saturated with n-octanol by mixing them vigorously for 24 hours and allowing the layers to separate.[16][17]
-
Compound Addition: Add 10 µL of a 10 mM DMSO stock solution of the test compound to a vial.
-
Partitioning: Add 990 µL of the pre-saturated PBS and 1000 µL of the pre-saturated n-octanol.[18]
-
Equilibration: Cap the vials and shake them on a rotator for 1 to 2 hours at room temperature to allow for equilibrium to be reached.[15][18]
-
Separation: Centrifuge the vials at >2000g for 10 minutes to ensure a clean separation of the two phases.
-
Sampling: Carefully remove an aliquot from the top (n-octanol) and bottom (PBS) layers.
-
Quantification: Analyze the concentration of the compound in each sample using a validated LC-MS/MS method against a standard curve.
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the PBS phase.
Aqueous Solubility Determination
This kinetic solubility assay is a higher-throughput method suitable for early drug discovery to identify potential liabilities.[19]
Figure 3: High-throughput workflow for kinetic aqueous solubility.
Step-by-Step Protocol:
-
Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Incubation: In a 96-well plate, add 190 µL of PBS (pH 7.4) to each well. Add 10 µL of the DMSO stock, resulting in a 5% DMSO co-solvent concentration.[20]
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow the solution to reach equilibrium. Any compound above its solubility limit will precipitate.
-
Filtration: Place the incubation plate on top of a 96-well filter plate and apply a vacuum to filter the solutions, separating the soluble fraction (filtrate) from the precipitated solid.
-
Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy.
-
Determination: The measured concentration is reported as the kinetic aqueous solubility.
Metabolic Stability in Human Liver Microsomes (HLM)
This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily CYPs, providing an estimate of its intrinsic clearance.[21][22]
Figure 4: Workflow for assessing metabolic stability in human liver microsomes.
Step-by-Step Protocol:
-
Preparation: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in 0.1 M phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.[22][23]
-
Initiation: Start the reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).[22]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45 minutes), remove an aliquot of the reaction mixture.[22]
-
Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile and an internal standard to stop the reaction and precipitate the microsomal proteins.
-
Processing: Vortex and centrifuge the samples at high speed (>10,000g) for 5 minutes.
-
Analysis: Transfer the supernatant to a new plate or vials and analyze by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). The half-life is calculated as 0.693/k.
Competitive Radioligand Receptor Binding Assay
This assay determines a compound's affinity for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[24][25]
Step-by-Step Protocol:
-
Preparation: Prepare a series of dilutions of the unlabeled test compound.
-
Incubation: In a multiwell plate, combine the receptor source (e.g., cell membrane preparation), a fixed concentration of a specific radiolabeled ligand (e.g., ³H-labeled standard), and varying concentrations of the test compound.[26][27]
-
Equilibration: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter plate. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).[26]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: Add scintillation cocktail to the wells and count the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion and Strategic Recommendations
The choice between a cyclohexyl and a substituted tetrahydropyran bioisostere is a strategic decision driven by the specific challenges of a drug discovery program.
-
Choose the Cyclohexyl Analog when: The primary goal is to introduce a rigid, lipophilic scaffold to fill a hydrophobic pocket, and metabolic stability is not a major concern. It is a well-established motif in many approved drugs.[7]
-
Choose the this compound Analog when:
-
Reducing Lipophilicity: The lead compound is too "greasy" (high LogP), leading to poor solubility or off-target effects.
-
Improving Metabolic Stability: The cyclohexyl ring is a known metabolic hotspot. The THP ring can block this oxidation.[6]
-
Introducing a Hydrogen Bond Acceptor: There is an opportunity to form an additional hydrogen bond with the target to increase potency or selectivity.[6]
-
Ultimately, the predictions and hypotheses laid out in this guide must be confirmed with empirical data. The robust experimental protocols provided herein offer a clear path for researchers to generate the critical data needed to make informed decisions and advance the most promising compounds toward clinical development.
References
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Sigma-Aldrich. (n.d.). Cyclohexylmethanol Pharmaceutical Secondary Standard CRM. Retrieved from
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from
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PharmaBlock. (n.d.). Cyclohexanes in Drug Discovery. Retrieved from
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Retrieved from
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-
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A Senior Application Scientist's Comparative Guide to the Physicochemical Characterization of Novel Oxane Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is paramount. The physicochemical properties of a molecule, such as its refractive index and density, are not merely academic data points; they are critical indicators of a compound's potential developability, influencing everything from formulation and manufacturing to quality control and regulatory compliance. This guide provides a comparative framework for understanding the importance of these parameters, focusing on the emerging class of oxane derivatives, with a specific discussion on the hypothetical characterization of (4-ethoxyoxan-4-yl)methanol against a well-documented analogue, (tetrahydropyran-4-yl)methanol.
The Significance of Oxane Scaffolds in Medicinal Chemistry
Saturated heterocyclic scaffolds like oxanes are of increasing interest in drug discovery. Their three-dimensional nature offers an escape from the "flatland" of aromatic rings, often leading to improved physicochemical properties such as enhanced solubility and better metabolic stability. The strategic incorporation of functional groups onto the oxane ring, as seen in this compound, can further modulate these properties, making such compounds attractive building blocks for novel therapeutics. Oxazine derivatives, for instance, have shown a wide range of biological activities, including sedative, analgesic, antimicrobial, and anticancer properties[1]. Similarly, the related oxetane ring system has been employed to fine-tune properties like aqueous solubility and metabolic clearance in drug candidates[2].
Refractive Index and Density: Foundational Parameters in Pharmaceutical Development
The refractive index, a dimensionless number that describes how light propagates through a substance, and density, the mass per unit volume, are fundamental physical constants. In the pharmaceutical industry, these values are indispensable for several reasons:
-
Quality Control and Purity Assessment: A change in the refractive index or density of a substance can indicate the presence of impurities or adulterants.[3][4] These measurements serve as a rapid and cost-effective method for verifying the identity and purity of raw materials and finished products.[3][4]
-
Formulation Development: The density of active pharmaceutical ingredients (APIs) and excipients is a critical parameter in the design of dosage forms.[5][6] It influences powder flow, compaction properties, and the final weight and content uniformity of tablets and capsules.[6] For liquid formulations, density can affect solubility, stability, and viscosity.[5]
-
Process Monitoring and Control: In-line monitoring of refractive index can be used to track the concentration of solutions during manufacturing processes, ensuring consistency from batch to batch.[7]
Given the absence of publicly available experimental data for the novel compound this compound, we will use the structurally similar and well-characterized (tetrahydropyran-4-yl)methanol as a reference for comparison.
Comparative Physicochemical Data
The following table presents the available physicochemical data for (tetrahydropyran-4-yl)methanol, which serves as a benchmark for the anticipated properties of this compound.
| Property | (tetrahydropyran-4-yl)methanol | This compound |
| Molecular Formula | C₆H₁₂O₂[8][9] | C₈H₁₆O₃ |
| Molecular Weight | 116.16 g/mol [8][9] | 160.21 g/mol |
| Refractive Index (n_D) | 1.4600[8] | Predicted to be slightly higher |
| Density/Specific Gravity | 1.04 g/cm³ (at 20°C)[10] | Predicted to be similar or slightly higher |
Expert Analysis of Predicted Values:
The addition of an ethoxy group in this compound increases its molecular weight and is expected to slightly increase its polarizability, which would likely result in a marginally higher refractive index compared to (tetrahydropyran-4-yl)methanol. The density is also predicted to be in a similar range, potentially slightly higher due to the increased mass-to-volume ratio. However, without experimental data, these remain informed predictions.
Experimental Protocols for Physicochemical Characterization
To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are essential. The following section outlines the methodologies for determining the refractive index and density of a novel liquid compound like this compound.
Determination of Refractive Index
The refractive index of a liquid is typically measured using a refractometer, such as an Abbe refractometer. This instrument measures the critical angle of a liquid sample to determine its refractive index.
Experimental Workflow:
Figure 1: Workflow for Refractive Index Measurement.
Causality in Experimental Choices:
-
Purity: The presence of impurities can significantly alter the refractive index of a substance. Therefore, ensuring sample purity is the first critical step.
-
Temperature Control: Refractive index is temperature-dependent. Standard measurements are typically performed at 20°C to ensure comparability of data.
-
Calibration: Regular calibration with a known standard, such as distilled water, is crucial for maintaining the accuracy of the refractometer.
Determination of Density
The density of a liquid can be determined using several methods, including a pycnometer or a digital densimeter. The pycnometer method is a highly accurate gravimetric method.
Experimental Workflow:
Figure 2: Workflow for Density Measurement using a Pycnometer.
Causality in Experimental Choices:
-
Cleanliness and Dryness: Any residue or moisture in the pycnometer will lead to inaccurate weight measurements and, consequently, an incorrect density value.
-
Thermal Equilibrium: The volume of the pycnometer and the density of the liquid are temperature-dependent. Allowing the filled pycnometer to reach thermal equilibrium in a thermostat is crucial for accurate and reproducible results.
-
Use of a Reference Liquid: By using a reference liquid of a well-known density, such as distilled water, systematic errors in the volume of the pycnometer can be minimized.
Conclusion for the Drug Development Professional
While direct experimental data for this compound is not yet widely available, a comparative analysis with its structural analogue, (tetrahydropyran-4-yl)methanol, provides a valuable framework for anticipating its physicochemical properties. The determination of refractive index and density for any novel compound is a non-negotiable step in the drug development process. These parameters provide a fundamental understanding of the substance's physical nature and are critical for ensuring the quality, consistency, and efficacy of the final pharmaceutical product. As this compound and similar oxane derivatives continue to be explored for their therapeutic potential, the systematic and rigorous characterization of their physicochemical properties will be a key enabler of their successful translation from the laboratory to the clinic.
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National Center for Biotechnology Information. (n.d.). (Oxan-4-yl)methanol. PubChem. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]
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Vaisala. (n.d.). The Benefits of Refractive Index (RI) in Development and Production of Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
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Research and Reviews. (2024). The Role of Liquid Density in Pharmaceutical Formulation and Quality Control. Retrieved from [Link]
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- EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. (n.d.).
- Wuts, P. G. (2023). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters, 14(10), 1363-1368.
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WJEC. (n.d.). Determination of the density of liquids and solids (regular and irregular) Introduction. Retrieved from [Link]
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Research and Reviews. (n.d.). Integrating Density Measurements into the Pharmaceutical Development Process. Retrieved from [Link]
- Anderson, C. A., Tishmack, P. A., & Wokovich, A. M. (2019). Refractive Index Measurement of Pharmaceutical Solids: A Review of Measurement Methods and Pharmaceutical Applications. Journal of Pharmaceutical Sciences, 108(11), 3589-3601.
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- MEASUREMENT OF DENSITY. (n.d.).
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ResearchGate. (n.d.). Density and refractive index of methanol-water-mixtures and their standard deviations at 298.15 K and ambient laboratory pressure of 98.2 kPa. Retrieved from [Link]
- Al-Juboori, S. A., & Al-Masoudi, N. A. (2017). Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. Journal of Chemical and Pharmaceutical Research, 9(12), 11-20.
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Pharma Topics. (2025). Why Bulk Density is Important in Pharmaceutical Industry?. Retrieved from [Link]
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ResearchGate. (2006). Density and Refractive Index for Binary Systems of the Ionic Liquid [Bmim][BF4] with Methanol, 1,3-Dichloropropane, and Dimethyl Carbonate. Retrieved from [Link]
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Comparative Guide: Infrared Spectroscopy of Hydroxyl and Ether Groups in Pyrans
Executive Summary
In the structural elucidation of carbohydrates, polyether antibiotics, and marine toxins, distinguishing the pyran ring (six-membered cyclic ether) from hydroxyl substituents is a critical checkpoint. While Nuclear Magnetic Resonance (NMR) provides definitive skeletal mapping, Infrared Spectroscopy (IR) offers a rapid, cost-effective "fingerprint" for functional group verification.
This guide provides a rigorous comparative analysis of the vibrational modes of the ether linkage (C–O–C) within the pyran ring versus the hydroxyl group (–OH) often attached to it (as seen in pyranose sugars). We evaluate these spectral features against common alternatives—furan rings (five-membered) and acyclic ethers—and provide a self-validating experimental protocol to distinguish intermolecular from intramolecular hydrogen bonding.
Theoretical Framework: The Physics of Vibration
To interpret these spectra accurately, one must understand the mechanical differences between the two oscillators .
The Ether Linkage (Ring Skeleton)
The pyran ring's oxygen atom creates a dipole that vibrates as part of the ring system. Unlike a pendant group, the C–O–C vibration is coupled with the ring's breathing modes.
-
Asymmetric Stretch (
): This is the diagnostic "strong" band. In unstrained six-membered rings (tetrahydropyrans), the lack of angle strain (compared to furans) places this band in the 1085–1100 cm⁻¹ region. -
Symmetric Stretch (
): Mechanically forbidden to be intense in highly symmetric environments, but in substituted pyrans, it appears as a weaker band, typically 815–850 cm⁻¹ .
The Hydroxyl Group (Substituent)
The O–H bond is a high-frequency oscillator with a large dipole moment. Its position is governed entirely by its environment (hydrogen bonding).
-
Free O–H: A "stiff" spring vibrating at high energy (~3600–3650 cm⁻¹ ).
-
H-Bonded O–H: The hydrogen bond weakens the covalent O–H bond, lowering the force constant (
) and reducing the frequency to 3200–3550 cm⁻¹ .
Comparative Analysis: Pyran vs. Alternatives
This section compares the spectral performance of the Pyran moiety against its structural analogs.
Table 1: Spectral Fingerprint Comparison
| Feature | Tetrahydropyran (THP) | Tetrahydrofuran (THF) | Acyclic Ether (e.g., Diethyl Ether) | Hydroxyl (Alcohol) |
| Primary C–O Stretch | 1085–1100 cm⁻¹ (Strong) | 1060–1080 cm⁻¹ (Strong) | 1120–1150 cm⁻¹ (Strong) | 1050–1200 cm⁻¹ (Variable*) |
| Ring Strain Effect | Minimal (Chair conformation) | Moderate (Angle strain shifts | None | N/A |
| O–H Stretch | Absent (unless substituted) | Absent | Absent | 3200–3650 cm⁻¹ (Diagnostic) |
| Fingerprint Nuance | Sharp bands at 800-900 cm⁻¹ | Broader envelope in fingerprint | Simple skeletal modes | Broad "tongue" shape |
*Note: The C-O stretch in alcohols varies by substitution (primary ~1050, secondary ~1100, tertiary ~1150 cm⁻¹).
Key Differentiators
-
Pyran vs. Furan: The shift is subtle but reproducible. The higher ring strain in the 5-membered furan ring alters the hybridization slightly, often shifting the C–O stretch to lower wavenumbers compared to the relaxed 6-membered pyran.
-
Ether vs. Hydroxyl: The Hydroxyl signal is unmistakable due to its high frequency (>3000 cm⁻¹). The challenge arises in substituted pyrans (like glucose), where both exist. Here, the absence of the 3200–3600 cm⁻¹ band confirms a protected pyran (e.g., a THP ether protecting group) vs. a free sugar.
Decision Logic for Spectral Assignment
The following diagram outlines the logical flow for distinguishing these moieties in an unknown sample.
Figure 1: Logical workflow for distinguishing Hydroxyl and Ether functionalities in potential pyran systems.
Experimental Protocol: The Dilution Study
This is the "Self-Validating System." In pyranoses (sugars), distinguishing intermolecular H-bonding (between molecules) from intramolecular H-bonding (e.g., between an axial OH and the ring oxygen) is critical for stereochemical assignment.
Objective
Determine if the Hydroxyl group is interacting with the solvent/neighbors or with the pyran ring itself.
Materials
-
Solvent: Carbon Tetrachloride (
) or Carbon Disulfide ( ). Note: These are non-polar and do not form H-bonds. Use strictly in a fume hood. -
Cell: NaCl or KBr liquid cell (0.1 mm to 1.0 mm path length).
Step-by-Step Methodology
-
Baseline Scan (Concentrated):
-
Serial Dilution:
-
Dilute the sample to 1%, 0.1%, and 0.01%.
-
Crucial Step: As concentration drops, increase the path length or gain to maintain signal-to-noise ratio.
-
-
Comparative Analysis (The Validation):
-
Intermolecular H-Bonds: The broad peak at 3300 cm⁻¹ will disappear and be replaced by a sharp peak at ~3600–3650 cm⁻¹ (Free OH). This confirms the H-bonds were concentration-dependent.[11]
-
Intramolecular H-Bonds: The peak position will remain constant (usually sharp, around 3450–3550 cm⁻¹ ). The molecule carries its own H-bond partner (the ring oxygen) regardless of concentration.
Visualizing the Protocol
Figure 2: Workflow for validating Hydrogen Bonding types via Dilution Studies.
Troubleshooting & Artifacts
When analyzing pyran derivatives, three common artifacts can lead to misinterpretation:
-
Water Contamination: The O–H stretch of water (3400 cm⁻¹) is notorious for masking the specific O–H signals of the analyte.
-
Fix: Dry samples over
and use anhydrous solvents. Check for the H–O–H bending mode at 1640 cm⁻¹ to confirm water presence.
-
-
Over-interpretation of the Fingerprint Region: The C–O–C stretch (1085 cm⁻¹) is reliable, but the 600–900 cm⁻¹ region contains complex ring-breathing modes. Do not assign every peak here without computational support (DFT).
-
ATR Crystal Pressure: When using Attenuated Total Reflectance (ATR) on solid pyranose powders, excessive pressure can distort peak intensities, altering the apparent ratio of Free vs. H-bonded peaks.
References
-
National Institute of Standards and Technology (NIST). Tetrahydropyran Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
OpenStax. Spectroscopy of Ethers. Organic Chemistry.[2][5][8] Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link][5][6][7][8][9][12][13][14][15][16][17]
-
Specac. Interpreting Infrared Spectra. Application Note. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
